RWJ 50271
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2S/c1-11-14(16(27)22-6-3-7-26)9-23-25(11)17-24-15(10-28-17)12-4-2-5-13(8-12)18(19,20)21/h2,4-5,8-10,26H,3,6-7H2,1H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFGTYCLOKDAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of RWJ 50271: An In-depth Technical Guide on LFA-1/ICAM-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
RWJ 50271 is a selective, orally active small molecule inhibitor of the lymphocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1) interaction. This interaction is a critical pathway in the immune response, mediating leukocyte adhesion to endothelial cells and subsequent tissue infiltration. By disrupting this interaction, this compound demonstrates potential as a therapeutic agent for inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the available data on the mechanism of action of this compound, including its inhibitory activity, selectivity, and in vivo efficacy. While detailed molecular binding studies are not publicly available, this guide consolidates the existing knowledge to inform further research and development.
Introduction to LFA-1/ICAM-1 Interaction
Leukocyte function-associated antigen-1 (LFA-1), an integrin receptor expressed on the surface of all leukocytes, plays a pivotal role in cell-mediated immune responses. Its primary ligand is the intercellular adhesion molecule-1 (ICAM-1), a member of the immunoglobulin superfamily expressed on the surface of various cells, including endothelial cells and antigen-presenting cells. The LFA-1/ICAM-1 interaction is essential for a range of immunological processes, including:
-
Leukocyte Adhesion and Transmigration: Facilitating the firm adhesion of leukocytes to the vascular endothelium, a prerequisite for their migration into tissues at sites of inflammation.
-
Immunological Synapse Formation: Stabilizing the interaction between T cells and antigen-presenting cells, which is crucial for T cell activation and the initiation of an adaptive immune response.
-
Natural Killer (NK) Cell Cytotoxicity: Mediating the adhesion of NK cells to target cells, enabling the delivery of cytotoxic granules.
The affinity of LFA-1 for ICAM-1 is dynamically regulated through conformational changes, transitioning from a low-affinity "bent" state to a high-affinity "extended" state upon cellular activation. This process, known as "inside-out" signaling, allows for precise control of leukocyte adhesion.
This compound: A Selective Inhibitor of LFA-1/ICAM-1
This compound has been identified as a potent and selective inhibitor of the LFA-1/ICAM-1 interaction. The available data on its inhibitory properties are summarized below.
Quantitative Inhibitory Activity
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50).
| Parameter | Value | Assay System | Reference |
| IC50 (LFA-1/ICAM-1 Interaction) | 5.0 μM | HL60 cells | [1] |
| IC50 (NK Cell Cytotoxicity) | 5.0 μM | LFA-1/ICAM-1-dependent natural killer [NK] cytotoxicity assay | [1] |
Selectivity Profile
This compound exhibits selectivity for the LFA-1/ICAM-1 pathway, a crucial characteristic for minimizing off-target effects.
| Adhesion Pathway | Inhibition at 20 μM | Reference |
| Mac-1/ICAM-1 | No inhibition | [1] |
| E-selectin/sialyl Lewis X | No inhibition | [1] |
| VLA-4/VCAM-1 | No inhibition | [1] |
Furthermore, this compound does not alter the expression levels of LFA-1 on the surface of HL60 cells and shows no evidence of cellular toxicity at concentrations up to 100 μM[1].
Proposed Mechanism of Action
While the precise binding site of this compound on LFA-1 has not been publicly disclosed, the inhibition of the LFA-1/ICAM-1 interaction by small molecules typically occurs through an allosteric mechanism. These inhibitors often bind to a site on the I-domain of the LFA-1 α-subunit, distinct from the ICAM-1 binding site. This binding is proposed to lock LFA-1 in its low-affinity conformation, thereby preventing the conformational changes necessary for high-affinity binding to ICAM-1.
Figure 1. Proposed allosteric inhibition of LFA-1 by this compound.
In Vivo Efficacy
Preclinical studies in an animal model of inflammation have demonstrated the oral bioavailability and in vivo efficacy of this compound.
| Animal Model | Dose | Route of Administration | Effect | Reference |
| Inflammation Model | 50 mg/kg | Oral (p.o.) | >50% reduction in foot pad swelling 48 hours after challenge | [1] |
This result indicates that this compound can achieve therapeutically relevant concentrations in vivo to exert its anti-inflammatory effects.
Experimental Protocols
The following are generalized protocols for assays commonly used to characterize inhibitors of the LFA-1/ICAM-1 interaction. The specific parameters for the characterization of this compound are not publicly available.
LFA-1/ICAM-1 Cell Adhesion Assay
This assay measures the ability of a compound to inhibit the adhesion of LFA-1-expressing cells to immobilized ICAM-1.
Materials:
-
LFA-1 expressing cells (e.g., HL60 or peripheral blood lymphocytes)
-
Recombinant human ICAM-1
-
96-well microplates
-
Fluorescent dye (e.g., Calcein-AM)
-
Assay buffer (e.g., PBS with Ca2+/Mg2+)
-
Test compound (this compound)
Protocol:
-
Coat 96-well microplates with recombinant human ICAM-1 overnight at 4°C.
-
Wash the plates to remove unbound ICAM-1 and block non-specific binding sites.
-
Label LFA-1 expressing cells with a fluorescent dye according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound for a specified time at 37°C.
-
Add the cell suspension to the ICAM-1 coated wells and incubate for 30-60 minutes at 37°C to allow for adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Quantify the number of adherent cells by measuring the fluorescence intensity in each well using a plate reader.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Figure 2. Workflow for a typical LFA-1/ICAM-1 cell adhesion assay.
Natural Killer (NK) Cell Cytotoxicity Assay
This assay assesses the impact of a compound on the ability of NK cells to kill target cells, a process dependent on LFA-1/ICAM-1 interaction.
Materials:
-
Effector cells: Human NK cells
-
Target cells: ICAM-1 expressing tumor cell line (e.g., K562)
-
A method to measure cell lysis (e.g., Calcein-AM release, LDH assay)
-
Test compound (this compound)
Protocol:
-
Culture and prepare effector (NK) and target cells.
-
Label target cells with a marker that is released upon cell lysis (e.g., Calcein-AM).
-
Co-culture the labeled target cells with NK cells at a specific effector-to-target ratio.
-
Add various concentrations of the test compound to the co-culture.
-
Incubate the mixture for a period sufficient to allow for cell killing (e.g., 4 hours).
-
Centrifuge the plate and collect the supernatant.
-
Quantify the amount of marker released into the supernatant, which is proportional to the number of lysed target cells.
-
Calculate the percentage of specific lysis and the inhibition of cytotoxicity by the test compound to determine the IC50 value.
Conclusion and Future Directions
This compound is a selective, orally active inhibitor of the LFA-1/ICAM-1 interaction with demonstrated in vitro and in vivo activity. Its ability to block this key immunological pathway highlights its potential for the treatment of inflammatory diseases. However, a comprehensive understanding of its molecular mechanism of action requires further investigation. Future studies should aim to:
-
Identify the specific binding site of this compound on the LFA-1 I-domain through structural biology techniques such as X-ray crystallography or cryo-electron microscopy.
-
Characterize the effect of this compound on the conformational state of LFA-1 using biophysical methods like surface plasmon resonance or fluorescence resonance energy transfer.
-
Obtain more detailed quantitative binding data, including association and dissociation rate constants (kon and koff) and the equilibrium dissociation constant (Kd).
-
Elucidate the full preclinical profile of this compound, including its pharmacokinetics, pharmacodynamics, and efficacy in a broader range of animal models of autoimmune and inflammatory diseases.
A deeper understanding of the molecular interactions between this compound and LFA-1 will be invaluable for the rational design of next-generation LFA-1 inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
The Biological Activity of RWJ 50271: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RWJ 50271 is a selective, small-molecule inhibitor of the protein-protein interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a critical component of the immune response, mediating the adhesion and trafficking of leukocytes. By disrupting this interaction, this compound demonstrates potential as a modulator of inflammatory and immune responses. This document provides a comprehensive overview of the biological activity of this compound, including its quantitative inhibitory effects, a detailed representative experimental protocol for assessing its activity, and visualizations of the relevant biological pathway and experimental workflow.
Introduction
The adhesion of leukocytes to the endothelium and their subsequent migration into tissues is a fundamental process in the inflammatory cascade and immune surveillance. This process is mediated by a family of cell adhesion molecules, among which the interaction between the integrin LFA-1 (CD11a/CD18), expressed on the surface of leukocytes, and its ligand ICAM-1 (CD54), expressed on endothelial cells and other cell types, plays a pivotal role. The LFA-1/ICAM-1 axis is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention. This compound has emerged as a specific inhibitor of this interaction, offering a tool for both research and potential drug development.
Quantitative Biological Activity
The primary biological activity of this compound is the inhibition of LFA-1/ICAM-1-mediated cell adhesion. The potency of this inhibition has been quantified in a cell-based assay.
| Compound | Assay Type | Cell Line | Target | IC50 (µM) | Reference |
| This compound | LFA-1/ICAM-1 Mediated Cell Adhesion | HL60 | Integrin | 5 | [1][2] |
Table 1: Inhibitory Potency of this compound. The half-maximal inhibitory concentration (IC50) of this compound was determined in a cell adhesion assay using the human promyelocytic leukemia cell line, HL60.
Signaling Pathway and Mechanism of Action
This compound acts by directly interfering with the binding of LFA-1 on leukocytes to ICAM-1 on target cells, such as endothelial cells. This inhibition prevents the firm adhesion of leukocytes, a critical step for their transmigration from the bloodstream into tissues.
Figure 1: LFA-1/ICAM-1 Signaling Pathway Inhibition. This diagram illustrates the interaction between LFA-1 on a leukocyte and ICAM-1 on an endothelial cell, leading to cell adhesion. This compound is shown to inhibit this interaction.
Experimental Protocols
The following is a representative protocol for an in vitro LFA-1/ICAM-1-mediated cell adhesion assay, based on standard methodologies used to evaluate inhibitors like this compound.
Objective
To determine the concentration-dependent inhibition of LFA-1/ICAM-1-mediated adhesion of HL60 cells by this compound.
Materials
-
Human promyelocytic leukemia cell line (HL60)
-
Recombinant human ICAM-1/Fc chimera
-
96-well microtiter plates (high-binding)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Assay buffer (e.g., RPMI 1640)
-
Calcein-AM (or other fluorescent cell stain)
-
This compound
-
Fluorescence plate reader
Methodology
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with recombinant human ICAM-1/Fc by incubating overnight at 4°C. A typical concentration is 1-5 µg/mL in PBS.
-
Wash the wells three times with PBS to remove unbound ICAM-1.
-
Block non-specific binding sites by incubating the wells with a solution of 1% BSA in PBS for 1-2 hours at room temperature.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Culture HL60 cells in appropriate media until they reach the desired density.
-
Label the HL60 cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions. This allows for the quantification of adherent cells.
-
Wash the labeled cells to remove excess dye and resuspend them in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the various concentrations of this compound to the ICAM-1 coated and blocked wells.
-
Add the fluorescently labeled HL60 cell suspension to the wells.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator to allow for cell adhesion.
-
-
Quantification of Adhesion:
-
After incubation, gently wash the wells to remove non-adherent cells. This can be done by inverting the plate and gently immersing it in a beaker of PBS.
-
After washing, add a lysis buffer to each well to release the fluorescent dye from the adherent cells.
-
Measure the fluorescence in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
The fluorescence intensity is directly proportional to the number of adherent cells.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (wells with no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the key steps in the LFA-1/ICAM-1 cell adhesion inhibition assay.
Figure 2: LFA-1/ICAM-1 Adhesion Assay Workflow. This flowchart illustrates the sequential steps involved in determining the inhibitory activity of this compound on cell adhesion.
Conclusion
This compound is a valuable research tool for studying the roles of LFA-1/ICAM-1-mediated cell adhesion in various physiological and pathological processes. Its selective inhibitory activity provides a means to dissect the molecular mechanisms of leukocyte trafficking and activation. The data and protocols presented in this guide offer a foundational understanding of the biological activity of this compound and a framework for its further investigation and potential application in drug discovery programs targeting inflammatory and autoimmune disorders.
References
The Discovery and History of RWJ 50271: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
RWJ 50271 is a synthetic, small molecule inhibitor of the lymphocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1) interaction. Developed by the R.W. Johnson Pharmaceutical Research Institute, this compound emerged from research focused on novel thiazole-based heterocycles as therapeutic agents. It selectively targets the LFA-1/ICAM-1 mediated cell adhesion pathway, a critical component of the immune response, with a reported IC50 of 5.0 μM in HL60 cells. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, intended for professionals in the field of drug development and immunology research.
Introduction: The Dawn of LFA-1/ICAM-1 Inhibition
The interaction between the integrin LFA-1, expressed on the surface of leukocytes, and its ligand ICAM-1, found on endothelial and antigen-presenting cells, is a cornerstone of the immune response. This adhesion is pivotal for leukocyte trafficking, extravasation to sites of inflammation, and the formation of the immunological synapse, which is essential for T-cell activation. Recognizing the therapeutic potential of modulating this pathway in inflammatory and autoimmune diseases, researchers at the R.W. Johnson Pharmaceutical Research Institute embarked on a program to identify small molecule inhibitors that could disrupt this protein-protein interaction.
Discovery and Initial Characterization
This compound was first described in a 1995 publication in the Journal of Medicinal Chemistry by Sanfilippo et al. This seminal paper detailed the synthesis and evaluation of a series of novel thiazole-based heterocycles designed to inhibit LFA-1/ICAM-1 mediated cell adhesion.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | N-(3-Hydroxypropyl)-5-methyl-1-[-4-[3-(trifluoromethyl)phenyl)]-2-thiazolyl]-1H-pyrazole-4-carboxamide | [1] |
| Molecular Formula | C18H17F3N4O2S | [2] |
| Molecular Weight | 410.41 g/mol | [2] |
| CAS Number | 162112-37-0 | [2] |
Initial Biological Activity
The primary in vitro assay used to characterize this compound was a cell-based adhesion assay.
| Assay | Cell Line | IC50 | Reference |
| LFA-1/sICAM-1 Adhesion Assay | HL60 | 5.0 μM | [1] |
Mechanism of Action: Disrupting the Immunological Synapse
This compound functions as a direct antagonist of the LFA-1/ICAM-1 interaction. By binding to LFA-1 on leukocytes, it prevents the conformational changes necessary for high-affinity binding to ICAM-1. This disruption inhibits the adhesion of leukocytes to endothelial cells and other target cells, thereby impeding the inflammatory cascade.
LFA-1/ICAM-1 Signaling Pathway
The binding of LFA-1 to ICAM-1 initiates a cascade of intracellular signaling events known as "outside-in" signaling, which is crucial for T-cell activation and effector functions. Conversely, "inside-out" signaling, triggered by chemokines or T-cell receptor (TCR) engagement, activates LFA-1, increasing its affinity for ICAM-1. This compound is believed to interfere with the initial binding step, thus preventing the subsequent signaling events.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound, as described by Sanfilippo et al. (1995), involves a multi-step process. A detailed protocol would be outlined in the original publication.
Cell Adhesion Assay
The inhibitory activity of this compound on LFA-1/ICAM-1 mediated cell adhesion was likely determined using a method similar to the following:
-
Plate Coating: 96-well plates are coated with soluble ICAM-1 (sICAM-1) and incubated to allow for protein adsorption.
-
Cell Preparation: A leukocyte cell line expressing LFA-1 (e.g., HL60) is labeled with a fluorescent dye (e.g., Calcein-AM).
-
Inhibition: The fluorescently labeled cells are pre-incubated with varying concentrations of this compound.
-
Adhesion: The cell-inhibitor mixture is added to the ICAM-1 coated wells and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of this compound.
History and Further Developments
Following its initial discovery, this compound has been used primarily as a research tool to investigate the role of the LFA-1/ICAM-1 interaction in various biological processes. Publicly available information on its progression through preclinical and clinical development is limited. The R.W. Johnson Pharmaceutical Research Institute was later integrated into Johnson & Johnson, and the development trajectory of many of its compounds became part of the larger corporation's pipeline.
It is noteworthy that in some high-throughput screening campaigns, this compound has been reported as a "frequently encountered false-positive." This suggests that while it is a valuable tool for targeted research, its chemical properties may lead to non-specific interactions in certain assay formats, a critical consideration for researchers employing this compound.
Conclusion
This compound represents an important early example of a small molecule inhibitor targeting the LFA-1/ICAM-1 protein-protein interaction. Its discovery by the R.W. Johnson Pharmaceutical Research Institute paved the way for further research into this class of anti-inflammatory agents. While its clinical development history is not extensively documented in the public domain, it remains a relevant compound for researchers studying the intricacies of leukocyte adhesion and immune regulation. The data and protocols summarized herein provide a foundational understanding for scientists and professionals working in the field of drug discovery and immunology.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols are generalized and should be supplemented with detailed procedures from the primary literature.
References
In Vitro Profile of RWJ 50271: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro properties and experimental evaluation of RWJ 50271, a selective inhibitor of the Lymphocyte Function-Associated Antigen-1 (LFA-1) mediated cell adhesion. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed technical information, including experimental protocols and data, on this compound.
Core Mechanism of Action
This compound is a selective inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a critical component of the immune response, facilitating the adhesion of lymphocytes to endothelial cells and antigen-presenting cells. By blocking this interaction, this compound can modulate immune cell trafficking and activation.
Quantitative Analysis of In Vitro Activity
The primary in vitro activity of this compound is its ability to inhibit the adhesion of cells expressing LFA-1 to ICAM-1. The following table summarizes the key quantitative data reported for this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 | HL60 | 5.0 µM | [1] |
| Selectivity | Mac-1/ICAM-1 | No inhibition up to 20 µM | [1] |
| E-selectin/sialyl Lewis X | No inhibition up to 20 µM | [1] | |
| VLA-4/VCAM-1 | No inhibition up to 20 µM | [1] | |
| Toxicity | Not specified | No toxic activity up to 100 µM | [1] |
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize this compound are provided below. These protocols are based on established methods in the field.
LFA-1/ICAM-1 Mediated Cell Adhesion Assay
This assay quantifies the ability of a compound to inhibit the adhesion of LFA-1 expressing cells to immobilized ICAM-1.
Materials:
-
96-well microplate
-
Recombinant human ICAM-1
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
HL60 cells (or other LFA-1 expressing cell line)
-
Calcein-AM (or other fluorescent cell viability dye)
-
This compound
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with recombinant human ICAM-1 (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound ICAM-1.
-
Block non-specific binding by incubating the wells with a solution of 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Culture HL60 cells to the desired density.
-
Label the cells with Calcein-AM according to the manufacturer's protocol. This allows for fluorescent quantification of adherent cells.
-
Wash the cells to remove excess dye and resuspend in assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in the assay medium.
-
Add the diluted compound to the ICAM-1 coated wells.
-
Add the labeled HL60 cells to the wells (e.g., 1 x 10^5 cells/well).
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the wells with pre-warmed PBS to remove non-adherent cells. The number of washes may need to be optimized.
-
Read the fluorescence of the remaining adherent cells using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm for Calcein-AM).
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each concentration of this compound relative to the vehicle control (e.g., DMSO).
-
Plot the percentage of adhesion against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
Mixed Lymphocyte Reaction (MLR) for Cytokine Analysis
The MLR assay is used to assess the effect of a compound on T-cell activation and subsequent cytokine production in response to allogeneic stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics
-
This compound
-
96-well cell culture plates
-
ELISA or multiplex bead-based assay kits for desired cytokines (e.g., IL-2, IFN-γ, TNF-α)
Procedure:
-
Cell Isolation:
-
Isolate PBMCs from the whole blood of two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
-
Assay Setup (One-Way MLR):
-
Treat the "stimulator" PBMCs from one donor with mitomycin C or irradiation to prevent their proliferation.
-
In a 96-well plate, co-culture the "responder" PBMCs from the second donor with the treated "stimulator" PBMCs at a suitable ratio (e.g., 1:1).
-
Add serial dilutions of this compound or vehicle control to the co-cultures.
-
-
Incubation:
-
Incubate the plates for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
-
Cytokine Analysis:
-
After the incubation period, centrifuge the plates and collect the culture supernatants.
-
Measure the concentration of desired cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatants using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the effect of this compound on the production of each cytokine compared to the vehicle control.
-
Plot the cytokine concentration against the log concentration of this compound to generate dose-response curves.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway inhibited by this compound and the general workflow of the in vitro assays.
Caption: LFA-1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the LFA-1/ICAM-1 mediated cell adhesion assay.
Caption: Workflow for the Mixed Lymphocyte Reaction (MLR) assay.
References
Target Validation of RWJ 50271 in Immune Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the target validation of RWJ 50271, a selective, orally active small molecule inhibitor of the Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction. This guide details the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for in vitro validation in immune cells, and outlines an in vivo model for efficacy assessment. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to evaluate and characterize this compound and similar LFA-1 antagonists.
Introduction: The LFA-1/ICAM-1 Axis in Immune Response
The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin expressed on the surface of all leukocytes, and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), expressed on endothelial cells and antigen-presenting cells (APCs), is a critical step in the immune response. This adhesion event facilitates leukocyte trafficking from the bloodstream into tissues, the formation of the immunological synapse between T cells and APCs, and the cytotoxic activity of Natural Killer (NK) cells. Dysregulation of the LFA-1/ICAM-1 interaction is implicated in various inflammatory and autoimmune diseases. Therefore, inhibiting this interaction presents a promising therapeutic strategy. This compound is a selective antagonist of the LFA-1/ICAM-1 interaction, preventing the downstream signaling and cellular responses that drive inflammation.
Mechanism of Action of this compound
This compound functions as a direct antagonist of the LFA-1/ICAM-1 interaction. By binding to LFA-1 on immune cells, it prevents the conformational changes required for high-affinity binding to ICAM-1. This blockade inhibits the adhesion of immune cells to endothelial cells and APCs, thereby modulating immune cell activation, proliferation, and effector functions.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing key metrics for its in vitro and in vivo activity.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line/System | Endpoint | IC50 | Citation |
| LFA-1/ICAM-1 Mediated Adhesion | HL60 cells | Inhibition of cell adhesion | 5.0 µM | [1] |
| NK Cell Cytotoxicity | LFA-1/ICAM-1-dependent assay | Inhibition of human and murine NK cell activity | 5.0 µM | [1] |
Table 2: In Vitro Selectivity of this compound
| Adhesion Molecule Interaction | Concentration Tested | Result | Citation |
| Mac-1/ICAM-1 | Up to 20 µM | No inhibition | [1] |
| E-selectin/sialyl Lewis X | Up to 20 µM | No inhibition | [1] |
| VLA-4/VCAM-1 | Up to 20 µM | No inhibition | [1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing | Endpoint | Result | Citation |
| Delayed-Type Hypersensitivity (DTH) | 50 mg/kg (oral) | Footpad swelling at 48h post-challenge | >50% reduction | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to validate the target engagement and functional effects of this compound in immune cells.
Lymphocyte Adhesion Assay
This assay quantifies the ability of this compound to inhibit the adhesion of lymphocytes to immobilized ICAM-1.
Materials:
-
96-well flat-bottom microplates
-
Recombinant human ICAM-1/Fc chimera
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable lymphocyte cell line (e.g., HL60)
-
Calcein-AM fluorescent dye
-
Assay buffer (e.g., RPMI 1640 with 20 mM HEPES and 0.1% BSA)
-
This compound
-
Fluorescence plate reader
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with recombinant human ICAM-1/Fc (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound ICAM-1.
-
Block non-specific binding sites by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation or culture a lymphocyte cell line.
-
Label the cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Resuspend the cells in assay buffer to a final concentration of 1 x 10^6 cells/mL.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the cell suspension to each well.
-
Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Quantification:
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percentage of adhesion inhibition relative to the vehicle control and determine the IC50 value.
-
Natural Killer (NK) Cell Cytotoxicity Assay
This assay evaluates the effect of this compound on the LFA-1-dependent cytotoxic function of NK cells.
Materials:
-
Human NK cells (isolated from PBMCs or an NK cell line, e.g., NK-92)
-
Target cells expressing high levels of ICAM-1 (e.g., K562)
-
Calcein-AM
-
Propidium Iodide (PI) or another viability dye
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
Flow cytometer
Protocol:
-
Target Cell Preparation:
-
Label the target cells (K562) with Calcein-AM (e.g., 0.25 µM) for 30 minutes at 37°C.
-
Wash the cells twice with complete medium.
-
Resuspend the target cells to a concentration of 1 x 10^5 cells/mL.
-
-
Effector Cell Preparation:
-
Prepare NK cells (effector cells) at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
-
Cytotoxicity Assay:
-
In a 96-well U-bottom plate, add 100 µL of the target cell suspension to each well.
-
Add 50 µL of NK cell suspension at the desired E:T ratio.
-
Add 50 µL of this compound at various concentrations (or vehicle control).
-
Incubate the plate for 4 hours at 37°C in a humidified incubator.
-
-
Data Acquisition and Analysis:
-
After incubation, add a viability dye such as PI to each well.
-
Acquire events on a flow cytometer.
-
Gate on the Calcein-AM positive target cells.
-
Determine the percentage of PI-positive (dead) target cells within the Calcein-AM positive population.
-
Calculate the percentage of specific lysis and the inhibition of cytotoxicity by this compound.
-
Mixed Lymphocyte Reaction (MLR) and Cytokine Release Assay
This assay assesses the effect of this compound on T-cell proliferation and cytokine production in response to allogeneic stimulation, a process dependent on LFA-1/ICAM-1 interaction.
Materials:
-
PBMCs from two different healthy donors
-
Ficoll-Paque
-
Complete RPMI 1640 medium
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
This compound
-
ELISA or multiplex bead array kits for cytokine quantification (e.g., IFN-γ, IL-2, TNF-α)
-
Flow cytometer
-
Plate reader for ELISA
Protocol:
-
Cell Preparation:
-
Isolate PBMCs from two healthy donors (Donor A and Donor B).
-
Label the responder cells (e.g., Donor A) with CFSE.
-
Treat the stimulator cells (Donor B) with mitomycin C or irradiation to prevent their proliferation.
-
-
MLR Assay:
-
In a 96-well round-bottom plate, co-culture 1 x 10^5 CFSE-labeled responder cells with 1 x 10^5 treated stimulator cells.
-
Add this compound at various concentrations (or vehicle control).
-
Culture for 5-7 days at 37°C in a humidified incubator.
-
-
Proliferation Analysis:
-
After the culture period, harvest the cells.
-
Analyze T-cell proliferation by measuring the dilution of CFSE in the responder cell population using a flow cytometer.
-
-
Cytokine Analysis:
-
At the end of the culture period, collect the cell culture supernatants.
-
Measure the concentration of key cytokines (e.g., IFN-γ, IL-2, TNF-α) in the supernatants using ELISA or a multiplex bead array.
-
In Vivo Model: Delayed-Type Hypersensitivity (DTH)
The DTH model is a standard in vivo assay to evaluate the efficacy of anti-inflammatory compounds that modulate T-cell responses.
Protocol Outline:
-
Sensitization: Sensitize mice (e.g., BALB/c) by subcutaneous injection of an antigen (e.g., methylated bovine serum albumin (mBSA) in Complete Freund's Adjuvant) at the base of the tail.
-
Treatment: Administer this compound orally at a specified dose (e.g., 50 mg/kg) or vehicle control, typically starting before and continuing after the challenge.
-
Challenge: After a set period (e.g., 7 days), challenge the mice by injecting the antigen into one hind footpad. The contralateral footpad is injected with saline as a control.
-
Measurement: Measure the thickness of both footpads at various time points (e.g., 24, 48, and 72 hours) after the challenge using a caliper.
-
Analysis: The DTH response is quantified as the difference in footpad swelling between the antigen-challenged and saline-injected paws. The efficacy of this compound is determined by the percentage reduction in footpad swelling compared to the vehicle-treated group.
Conclusion
This compound is a selective inhibitor of the LFA-1/ICAM-1 interaction with demonstrated in vitro potency in inhibiting immune cell adhesion and effector functions, as well as in vivo efficacy in a model of T-cell mediated inflammation. The experimental protocols detailed in this guide provide a robust framework for the further characterization and validation of this compound and other LFA-1 antagonists. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to explore its therapeutic potential in a broader range of inflammatory and autoimmune diseases.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assay of RWJ 50271, a p38 MAPK Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
RWJ 50271 is identified as a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK cascade is a critical regulator of inflammatory responses, making it a key therapeutic target for a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1][2] This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on the p38 MAPK pathway.
Signaling Pathway Overview
The p38 MAPK signaling cascade is a key pathway that responds to cellular stress and inflammatory cytokines. Its activation leads to the downstream phosphorylation of various transcription factors and kinases, ultimately resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][2]
Caption: The p38 MAPK signaling cascade.
In parallel, the c-Jun N-terminal kinase (JNK) pathway is another critical stress-activated MAPK pathway. It is often studied alongside the p38 pathway as they share upstream activators and can have overlapping or distinct roles in cellular processes like apoptosis and inflammation.[]
Caption: The JNK signaling pathway.
Data Presentation
The inhibitory activity of this compound and other reference compounds can be quantified and compared using IC50 values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%.
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| This compound | p38α | 50 | In Vitro Kinase Assay |
| SB203580 | p38α | 300-500 | Cell-based Assay[4] |
| SB202190 | p38α | 50 | Cell-free Assay[4] |
| SB202190 | p38β | 100 | Cell-free Assay[4] |
| Ralimetinib (LY2228820) | p38 MAPK | 7 | Cell-free Assay[4] |
Experimental Protocols
In Vitro p38α Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified p38α kinase.
Objective: To determine the IC50 value of this compound against a purified p38α kinase.[1]
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., ATF2)
-
ATP
-
This compound at various concentrations
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the p38α kinase, the kinase substrate (ATF2), and the various concentrations of this compound.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
-
Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Cell-Based Western Blot Assay for p38 MAPK Phosphorylation
This method assesses the inhibition of p38 MAPK signaling within a cellular context by measuring the phosphorylation of a downstream target, such as ATF2 or c-Jun.
Objective: To evaluate the potency of this compound in a physiologically relevant system.
Materials:
-
HeLa or HEK293 cells
-
Cell culture medium and supplements
-
This compound at various concentrations
-
Stimulant to activate the p38 MAPK pathway (e.g., Anisomycin, UV radiation)
-
Lysis buffer
-
Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-ATF2, anti-ATF2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: a. Plate cells and allow them to adhere overnight. b. Pre-incubate the cells with various concentrations of this compound for 1-2 hours. c. Stimulate the cells to activate the p38 MAPK pathway.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: a. Determine the protein concentration of the lysates. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate and an imaging system.
Caption: Cell-Based Western Blot Workflow.
Cell-Based Cytokine Production Assay
This assay measures the effect of this compound on the production of pro-inflammatory cytokines in a cellular context.[1]
Objective: To evaluate the potency of an inhibitor in a more physiologically relevant system.[1]
Materials:
-
THP-1 cells (human monocytic cell line) or peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium
-
LPS (Lipopolysaccharide) to stimulate cytokine production
-
This compound at various concentrations
-
ELISA kit for TNF-α or IL-6
Procedure:
-
Cell Culture and Treatment: a. Plate the cells and pre-treat with various concentrations of this compound for 1-2 hours. b. Stimulate the cells with LPS. c. Incubate for 4-24 hours.
-
Cytokine Measurement: a. Collect the cell culture supernatant. b. Measure the concentration of TNF-α or IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage of inhibition of cytokine production for each concentration of this compound. b. Determine the IC50 value.
Conclusion
The provided protocols offer a comprehensive framework for the in vitro characterization of this compound as a p38 MAPK inhibitor. By employing a combination of biochemical and cell-based assays, researchers can thoroughly evaluate its potency, selectivity, and mechanism of action, providing crucial data for further drug development efforts.
References
RWJ 50271 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
RWJ-50271 is a selective, small molecule inhibitor of the lymphocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1) interaction. This interaction is a critical component of the immune response, mediating leukocyte adhesion to endothelial cells and subsequent transmigration to sites of inflammation. By blocking this interaction, RWJ-50271 presents a promising therapeutic strategy for various inflammatory and autoimmune disorders. These application notes provide detailed information on the solubility, preparation for experimental use, and relevant biological context for researchers utilizing RWJ-50271.
Physicochemical Properties and Solubility
RWJ-50271 is a white solid with a molecular weight of 410.41 g/mol and a chemical formula of C₁₈H₁₇F₃N₄O₂S.[1] Proper solubilization is critical for accurate and reproducible experimental results.
Table 1: Solubility of RWJ-50271
| Solvent | Maximum Solubility | Molar Concentration |
| Dimethyl Sulfoxide (DMSO) | 100 mM[1] | 41.04 mg/mL |
| Ethanol | 10 mM[1] | 4.10 mg/mL |
Note: For biological experiments, it is recommended to use anhydrous DMSO to minimize potential compound degradation.
Preparation of Stock and Working Solutions for In Vitro Experiments
The following protocols are recommended for the preparation of RWJ-50271 for use in cell-based assays.
Materials
-
RWJ-50271 (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Fetal Bovine Serum (FBS), if required for the cell culture medium
Protocol for Reconstitution of Lyophilized RWJ-50271
-
Equilibrate: Allow the vial of lyophilized RWJ-50271 and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Reconstitute: Carefully add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM).
-
Dissolve: Gently vortex the vial to ensure the compound is completely dissolved. If necessary, gentle warming to 37°C for a few minutes can aid in dissolution. Visually inspect the solution to ensure there are no visible particulates.
Preparation of Working Solutions
-
Serial Dilutions: Prepare serial dilutions of the DMSO stock solution in DMSO to achieve intermediate concentrations.
-
Final Dilution: For cell-based assays, dilute the intermediate DMSO solutions into pre-warmed cell culture medium to the final desired working concentration immediately before use. To avoid precipitation, ensure rapid mixing and that the final concentration of DMSO in the cell culture medium is low (typically ≤0.5%).
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.
Storage and Stability
-
Lyophilized Powder: Store at room temperature as supplied by the manufacturer.[1]
-
DMSO Stock Solutions: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption. Store aliquots at -20°C. While some small molecules are stable for extended periods under these conditions, it is recommended to use freshly prepared solutions for optimal results. General guidance suggests that many small molecule inhibitors in DMSO can be stable for up to one month at -20°C.
-
Aqueous Working Solutions: Aqueous solutions of RWJ-50271 are not recommended for storage. Prepare fresh dilutions in cell culture media for each experiment.
In Vivo Experiment Preparation
Due to its hydrophobic nature, careful formulation is required for in vivo administration of RWJ-50271.
Recommended Vehicle
For many thiazole (B1198619) derivatives, which share structural similarities with RWJ-50271, a common vehicle for in vivo administration involves a combination of solvents to ensure solubility and biocompatibility. A potential starting point for vehicle formulation could be:
-
DMSO: To initially dissolve the compound.
-
Polyethylene Glycol (PEG) 400 or Propylene Glycol: As a co-solvent to improve solubility in an aqueous environment.
-
Saline or Phosphate-Buffered Saline (PBS): As the final diluent to achieve the desired dosing volume and isotonicity.
A suggested formulation could be a mixture of DMSO, PEG 400, and saline. The final concentration of DMSO should be kept as low as possible to minimize potential toxicity. It is crucial to perform preliminary tolerability studies with the chosen vehicle in the animal model.
Signaling Pathway and Mechanism of Action
RWJ-50271 selectively inhibits the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a key step in the inflammatory cascade, enabling the adhesion of leukocytes to the endothelium, which is a prerequisite for their migration into tissues.
Caption: LFA-1/ICAM-1 signaling pathway and the inhibitory action of RWJ-50271.
Experimental Protocol: Cell Adhesion Assay
This protocol describes a static cell adhesion assay to evaluate the inhibitory effect of RWJ-50271 on LFA-1/ICAM-1-mediated cell binding.
Materials
-
HL-60 cells (promyelocytic leukemia cell line expressing LFA-1)
-
Recombinant human ICAM-1
-
96-well, flat-bottom tissue culture plates
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (or other fluorescent cell stain)
-
Phorbol 12-myristate 13-acetate (PMA) for cell activation
-
RWJ-50271
-
Assay buffer (e.g., PBS with 1% BSA)
-
Fluorescence plate reader
Experimental Workflow
Caption: Workflow for a cell adhesion assay to test RWJ-50271 efficacy.
Detailed Procedure
-
Plate Coating: Coat the wells of a 96-well plate with recombinant human ICAM-1 at a concentration of 1-5 µg/mL in PBS overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Labeling: Resuspend HL-60 cells in serum-free medium and label with Calcein-AM (final concentration 1-5 µM) for 30 minutes at 37°C. Wash the cells twice with assay buffer to remove excess dye.
-
Compound Incubation: Resuspend the labeled cells in assay buffer. Pre-incubate the cells with various concentrations of RWJ-50271 (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Cell Activation: Activate the cells by adding PMA (final concentration 50-100 ng/mL) and incubate for an additional 10-15 minutes at 37°C.
-
Adhesion: Add the treated cells to the ICAM-1 coated and blocked wells and incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
-
Washing: Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein-AM (e.g., 485 nm excitation, 520 nm emission).
-
Data Analysis: Calculate the percentage of cell adhesion for each concentration of RWJ-50271 relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of RWJ-50271 that inhibits 50% of cell adhesion.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Compound Precipitation | Poor solubility in aqueous media. | Ensure the final DMSO concentration is low (≤0.5%). Prepare fresh working solutions and add to media with rapid mixing. |
| Low or Inconsistent Activity | Compound degradation. | Store stock solutions properly at -20°C in aliquots. Avoid multiple freeze-thaw cycles. Use freshly prepared solutions. |
| High Background Adhesion | Incomplete blocking or non-specific binding. | Ensure thorough blocking of the plate. Optimize the washing steps to be gentle but effective. |
| Low Signal in Adhesion Assay | Insufficient cell activation or low cell viability. | Confirm cell viability before the assay. Optimize PMA concentration and incubation time for cell activation. |
Conclusion
These application notes provide a comprehensive guide for the use of RWJ-50271 in experimental settings. Adherence to these protocols for solubility, solution preparation, and experimental design will facilitate accurate and reproducible results in the investigation of LFA-1/ICAM-1 mediated biological processes.
References
Application Notes and Protocols for RWJ 50271: A Selective LFA-1/ICAM-1 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of RWJ 50271, a selective inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). The provided information, protocols, and diagrams are intended to facilitate the effective use of this compound in in vitro research settings.
Introduction
This compound is a small molecule inhibitor that selectively targets the LFA-1/ICAM-1 adhesion pathway.[1][2][3] This interaction is crucial for a variety of immune responses, including leukocyte trafficking, adhesion to endothelial cells, and the formation of the immunological synapse.[2][4] By blocking this interaction, this compound can be a valuable tool for studying the roles of LFA-1 and ICAM-1 in various physiological and pathological processes, such as inflammation, autoimmune diseases, and cancer.[2][4]
Mechanism of Action
This compound functions by binding to LFA-1 and preventing its interaction with ICAM-1. LFA-1, an integrin expressed on the surface of leukocytes, undergoes a conformational change upon cellular activation, which increases its affinity for ICAM-1, a member of the immunoglobulin superfamily expressed on various cell types, including endothelial cells and antigen-presenting cells.[4][5] The binding of LFA-1 to ICAM-1 is a critical step in the adhesion cascade, allowing leukocytes to firmly attach to the endothelium and transmigrate into tissues. This compound specifically disrupts this binding, thereby inhibiting downstream signaling and functional consequences.
Below is a diagram illustrating the LFA-1/ICAM-1 signaling pathway and the inhibitory action of this compound.
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type, assay conditions, and specific research question. Based on available data, the following concentrations are recommended as a starting point for in vitro experiments.
| Parameter | Cell Line | Concentration | Application | Reference |
| IC50 | HL-60 | 5.0 µM | Inhibition of LFA-1 adhesion to sICAM-1 | [1] |
| IC50 | Human/Murine NK cells | 5.0 µM | LFA-1/ICAM-1-dependent cytotoxicity assay | [1] |
| No-effect Concentration | Various | Up to 20 µM | Mac-1/ICAM-1, E-selectin/sialyl Lewis X, VLA-4/VCAM-1 adhesion | [1] |
| Non-toxic Concentration | Various | Up to 100 µM | General cell viability | [1] |
It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
The following are detailed protocols for common in vitro assays where this compound can be utilized. These are general protocols and may require optimization for specific cell lines and experimental conditions.
Cell Adhesion Assay (Static)
This protocol is designed to measure the effect of this compound on the adhesion of leukocytes (e.g., HL-60 or primary T-lymphocytes) to a layer of ICAM-1.
Materials:
-
Leukocyte cell line (e.g., HL-60) or isolated primary leukocytes
-
Recombinant human ICAM-1/Fc Chimera
-
96-well flat-bottom microplate
-
Assay buffer (e.g., RPMI 1640 with 1% BSA)
-
Cell labeling dye (e.g., Calcein-AM or BCECF-AM)
-
This compound stock solution (in DMSO)
-
Plate reader with fluorescence capabilities
Protocol:
-
Plate Coating:
-
Dilute recombinant human ICAM-1 to a final concentration of 5-10 µg/mL in sterile PBS.
-
Add 50 µL of the ICAM-1 solution to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
Wash the wells three times with 200 µL of sterile PBS to remove unbound ICAM-1.
-
Block non-specific binding by adding 200 µL of assay buffer (e.g., RPMI 1640 with 1% BSA) to each well and incubating for 1 hour at 37°C.
-
Wash the wells once with 200 µL of assay buffer.
-
-
Cell Preparation and Labeling:
-
Harvest leukocytes and resuspend them in serum-free medium.
-
Label the cells with a fluorescent dye such as Calcein-AM (e.g., at 2-5 µM) for 30 minutes at 37°C, protected from light.
-
Wash the cells three times with assay buffer to remove excess dye.
-
Resuspend the labeled cells in assay buffer at a concentration of 1 x 106 cells/mL.
-
-
Inhibitor Treatment and Adhesion:
-
Prepare serial dilutions of this compound in assay buffer. A typical starting range would be from 0.1 µM to 50 µM. Include a vehicle control (DMSO).
-
Add 50 µL of the cell suspension (5 x 104 cells) to each well of the ICAM-1 coated plate.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Washing and Quantification:
-
Gently wash the wells 2-3 times with 200 µL of pre-warmed assay buffer to remove non-adherent cells.
-
After the final wash, add 100 µL of assay buffer to each well.
-
Measure the fluorescence in each well using a plate reader with appropriate excitation and emission wavelengths for the chosen dye (e.g., 485/520 nm for Calcein-AM).
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each condition relative to the vehicle control.
-
Plot the percentage of adhesion against the concentration of this compound to determine the IC50 value.
-
Natural Killer (NK) Cell Cytotoxicity Assay
This protocol measures the ability of this compound to inhibit the cytotoxic activity of NK cells against a target cell line that expresses ICAM-1.
Materials:
-
Effector cells: Isolated primary NK cells or an NK cell line (e.g., NK-92)
-
Target cells: A suitable target cell line that expresses ICAM-1 (e.g., K562)
-
Cell labeling dye for target cells (e.g., CFSE)
-
Viability dye for dead cells (e.g., Propidium Iodide or 7-AAD)
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
Flow cytometer
Protocol:
-
Target Cell Preparation:
-
Label the target cells (e.g., K562) with CFSE according to the manufacturer's protocol. This will allow for the discrimination of target cells from effector cells.
-
Wash the labeled target cells three times with complete culture medium.
-
Resuspend the target cells at a concentration of 1 x 105 cells/mL in complete culture medium.
-
-
Effector Cell Preparation:
-
Prepare the effector NK cells at various concentrations to achieve different Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
-
Cytotoxicity Assay:
-
In a 96-well U-bottom plate, add 50 µL of the labeled target cell suspension (5,000 cells) to each well.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Add 100 µL of the effector cell suspension at the desired E:T ratios.
-
Include control wells:
-
Target cells only (spontaneous death)
-
Target cells with effector cells and vehicle control (maximum killing)
-
-
Incubate the plate for 4 hours at 37°C in a humidified incubator.
-
-
Staining and Flow Cytometry:
-
After incubation, centrifuge the plate and discard the supernatant.
-
Resuspend the cells in 100 µL of FACS buffer (PBS with 1% BSA).
-
Add a viability dye (e.g., Propidium Iodide or 7-AAD) to each well to stain dead cells.
-
Incubate for 15 minutes on ice in the dark.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CFSE-positive target cell population.
-
Within the target cell gate, determine the percentage of dead cells (positive for the viability dye).
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [ (% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis) ] x 100
-
Plot the percentage of specific lysis against the concentration of this compound to determine the IC50 value.
-
Solubility and Storage
-
Solubility: Soluble in DMSO.
-
Storage: Store the solid compound at room temperature. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Safety Precautions
This compound is for research use only and is not for human or veterinary use. Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses.
Disclaimer: The information provided in these application notes is for guidance only. Researchers should optimize the protocols for their specific experimental needs and conditions.
References
- 1. Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of LFA-1 and ICAM-1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RWJ 50271 and RWJ 67657 in Immunology Research
Introduction
Initial investigations into "RWJ 50271" for immunology research revealed a potential ambiguity with a similarly named compound, "RWJ 67657," developed by the same pharmaceutical research institute. To provide a comprehensive resource, these application notes will detail the immunological applications of both distinct molecules. This compound is an antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction. In contrast, RWJ 67657 is a potent inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK). Both compounds have significant, but different, applications in the study of immune responses and inflammatory processes.
Part 1: this compound - LFA-1/ICAM-1 Interaction Antagonist
Mechanism of Action: this compound is a selective, orally active small molecule that inhibits the interaction between LFA-1 (integrin αLβ2) and its ligand ICAM-1.[1] This interaction is crucial for leukocyte adhesion to endothelial cells and subsequent transmigration into tissues, as well as for T-cell activation and the formation of the immunological synapse.[2][3] By blocking this interaction, this compound can modulate immune responses that are dependent on cell-cell adhesion.
Applications in Immunology Research:
-
Inhibition of Leukocyte Adhesion: this compound can be used to study the role of LFA-1/ICAM-1 in leukocyte trafficking and recruitment to sites of inflammation. It has been shown to inhibit the adhesion of the human promyelocytic leukemia cell line (HL60) to immobilized ICAM-1.[1]
-
Modulation of T-Cell and Natural Killer (NK) Cell Function: The compound can be employed to investigate the importance of LFA-1/ICAM-1 co-stimulation in T-cell activation and proliferation. Additionally, it has been demonstrated to inhibit LFA-1/ICAM-1-dependent Natural Killer (NK) cell cytotoxicity.[1]
-
In Vivo Models of Inflammation: this compound has been shown to be effective in animal models of inflammation, such as the delayed-type hypersensitivity (DTH) model, where it significantly reduces the inflammatory response.[1]
Quantitative Data for this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 (LFA-1/ICAM-1 mediated adhesion) | HL60 cells | 5.0 µM | [1] |
| IC50 (NK cell cytotoxicity) | Human and Murine NK cells | 5.0 µM | [1] |
| In vivo efficacy (DTH model) | Animal model | >50% reduction in footpad swelling at 50 mg/kg (p.o.) | [1] |
Experimental Protocols for this compound
1. In Vitro Leukocyte Adhesion Assay
-
Objective: To determine the effect of this compound on the adhesion of leukocytes to ICAM-1.
-
Materials:
-
96-well microtiter plates
-
Recombinant human ICAM-1
-
HL60 cells (or other leukocyte cell line expressing LFA-1)
-
Calcein-AM (or other fluorescent cell stain)
-
This compound
-
Assay buffer (e.g., PBS with 1% BSA)
-
-
Protocol:
-
Coat the wells of a 96-well plate with recombinant human ICAM-1 overnight at 4°C.
-
Wash the wells with assay buffer to remove unbound ICAM-1.
-
Block non-specific binding sites with assay buffer for 1 hour at room temperature.
-
Label HL60 cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer.
-
Pre-incubate the labeled cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the cell suspension to the ICAM-1 coated wells and incubate for 30-60 minutes at 37°C.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of adhesion relative to the vehicle control and determine the IC50 value.
-
2. Delayed-Type Hypersensitivity (DTH) Model
-
Objective: To evaluate the in vivo efficacy of this compound in a T-cell mediated inflammatory response.
-
Materials:
-
Mice (e.g., C57BL/6)
-
Antigen (e.g., Keyhole Limpet Hemocyanin - KLH or methylated Bovine Serum Albumin - mBSA)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle control
-
Calipers for measuring footpad thickness
-
-
Protocol:
-
Sensitization (Day 0): Emulsify the antigen in CFA and inject a specific amount (e.g., 100 µg) subcutaneously at the base of the tail of the mice.
-
Treatment: Administer this compound (e.g., 50 mg/kg) or vehicle control orally to the mice daily, starting from a predetermined day before or after sensitization.
-
Challenge (e.g., Day 7): Inject a sub-inflammatory dose of the antigen in saline into one hind footpad. Inject saline alone into the contralateral footpad as a control.
-
Measurement (e.g., 24-48 hours post-challenge): Measure the thickness of both footpads using calipers.
-
Analysis: The DTH response is calculated as the difference in thickness between the antigen-challenged and saline-injected footpads. Compare the DTH response in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.
-
Visualizations for this compound
Part 2: RWJ 67657 - p38 MAPK Inhibitor
Mechanism of Action: RWJ 67657 is a potent and selective inhibitor of the α and β isoforms of p38 MAPK.[4] The p38 MAPK signaling pathway is a key regulator of the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in response to cellular stress and inflammatory stimuli like lipopolysaccharide (LPS).[4][5] By inhibiting p38 MAPK, RWJ 67657 effectively suppresses the synthesis and release of these inflammatory mediators.
Applications in Immunology Research:
-
Inhibition of Pro-inflammatory Cytokine Production: RWJ 67657 is widely used to study the role of the p38 MAPK pathway in the production of a range of cytokines (TNF-α, IL-1β, IL-6, IL-8) and other inflammatory molecules (MMP-1, MMP-3, COX-2).[6][7][8]
-
Rheumatoid Arthritis Research: The compound has been shown to be effective in in vitro models of rheumatoid arthritis, where it inhibits the production of inflammatory mediators by rheumatoid synovial fibroblasts.[6][7][8]
-
In Vivo Models of Endotoxemia: RWJ 67657 has demonstrated efficacy in animal and human models of endotoxemia, reducing the systemic inflammatory response to LPS.[4][9][10]
-
HIV Replication Studies: It has also been shown to suppress the replication of HIV-1 in T-cells.
Quantitative Data for RWJ 67657
| Parameter | System | Value | Reference |
| IC50 (p38α) | Recombinant enzyme | 1.0 µM | |
| IC50 (p38β) | Recombinant enzyme | 11 µM | |
| IC50 (TNF-α release) | LPS-stimulated human PBMCs | 3 nM | [4] |
| IC50 (IL-1β release) | In vitro | 11 nM | |
| Inhibitory Concentration (IL-6 & IL-8 production) | TNF-α/IL-1β stimulated RSF | 0.1 µM | [7] |
| Inhibitory Concentration (MMP-3 production) | TNF-α/IL-1β stimulated RSF | 1 µM | [7] |
| Inhibitory Concentration (COX-2 mRNA expression) | TNF-α/IL-1β stimulated RSF | 0.01 µM | [7] |
Experimental Protocols for RWJ 67657
1. In Vitro Cytokine Production Assay
-
Objective: To measure the inhibitory effect of RWJ 67657 on cytokine production by immune cells.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or Rheumatoid Synovial Fibroblasts (RSF)
-
Lipopolysaccharide (LPS) or TNF-α/IL-1β
-
RWJ 67657
-
Cell culture medium and plates
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)
-
-
Protocol:
-
Plate the cells (e.g., PBMCs or RSF) in a 96-well plate at a suitable density.
-
Pre-incubate the cells with various concentrations of RWJ 67657 or vehicle control for 1 hour at 37°C.
-
Stimulate the cells with an appropriate inflammatory stimulus (e.g., LPS for PBMCs, or a combination of TNF-α and IL-1β for RSF).
-
Incubate the plates for a specified period (e.g., 24-48 hours) to allow for cytokine production.
-
Collect the cell culture supernatants.
-
Measure the concentration of the desired cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production relative to the stimulated vehicle control and determine the IC50 value.
-
2. Western Blot for Phosphorylated p38 MAPK Substrate
-
Objective: To confirm the inhibition of the p38 MAPK pathway by RWJ 67657.
-
Materials:
-
Cells of interest (e.g., RSF)
-
Inflammatory stimulus (e.g., TNF-α/IL-1β)
-
RWJ 67657
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-MAPKAPK-2)
-
Secondary antibody (HRP-conjugated)
-
Western blotting equipment and reagents
-
-
Protocol:
-
Culture cells to near confluency.
-
Pre-treat the cells with RWJ 67657 or vehicle for 1 hour.
-
Stimulate the cells with the inflammatory stimulus for a short period (e.g., 30 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against a phosphorylated downstream target of p38 MAPK (e.g., phospho-MAPKAPK-2).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the bands.
-
A reduction in the phosphorylated protein in the RWJ 67657-treated samples indicates inhibition of the p38 MAPK pathway.
-
Visualizations for RWJ 67657
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of ICAM-1/LFA-1 Interactions Prevents B-Cell-Dependent Anti-CD45RB-Induced Transplantation Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strong inhibition of TNF-alpha production and inhibition of IL-8 and COX-2 mRNA expression in monocyte-derived macrophages by RWJ 67657, a p38 mitogen-activated protein kinase (MAPK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ard.bmj.com [ard.bmj.com]
- 9. Monocyte intracellular cytokine production during human endotoxaemia with or without a second in vitro LPS challenge: effect of RWJ-67657, a p38 MAP-kinase inhibitor, on LPS-hyporesponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of the clinical and cytokine response to endotoxin by RWJ-67657, a p38 mitogen-activated protein-kinase inhibitor, in healthy human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying T-cell Activation with RWJ 50271
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation is a cornerstone of the adaptive immune response, crucial for defense against pathogens and tumors. A key molecular interaction governing this process is the binding of Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin receptor on T-cells, to Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells (APCs) and endothelial cells. This interaction provides a critical co-stimulatory signal, enhancing T-cell proliferation, cytokine production, and effector functions. RWJ 50271 is a selective inhibitor of the LFA-1/ICAM-1 interaction, making it a valuable tool for dissecting the role of this pathway in T-cell activation and for the development of novel immunomodulatory therapies.
These application notes provide detailed protocols for utilizing this compound to study its effects on T-cell adhesion, proliferation, and cytokine production.
Mechanism of Action
This compound, chemically known as N-(3-Hydroxypropyl)-5-methyl-1-[-4-[3-(trifluoromethyl)phenyl)]-2-thiazolyl]-1H-pyrazole-4-carboxamide, is a selective antagonist of LFA-1.[1] It functions by binding to LFA-1 on T-cells, thereby blocking its interaction with ICAM-1.[1] This disruption of the LFA-1/ICAM-1 axis interferes with the formation of the immunological synapse, a specialized junction between a T-cell and an APC, which is essential for sustained T-cell signaling and activation.
Data Presentation
The following tables are templates for organizing quantitative data obtained from the described experimental protocols. Researchers should populate these tables with their experimental results.
Table 1: Effect of this compound on T-cell Adhesion to ICAM-1
| This compound Concentration (µM) | Mean Adherent Cells (per field) | Standard Deviation | % Inhibition of Adhesion |
| 0 (Vehicle Control) | 0% | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 |
Table 2: Effect of this compound on T-cell Proliferation
| This compound Concentration (µM) | Mean Proliferation Index (CFSE) | Standard Deviation | % Inhibition of Proliferation |
| 0 (Vehicle Control) | 0% | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 |
Table 3: Effect of this compound on Cytokine Production by Activated T-cells
| This compound Concentration (µM) | IFN-γ Concentration (pg/mL) | IL-2 Concentration (pg/mL) |
| 0 (Vehicle Control) | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 |
Experimental Protocols
Protocol 1: T-cell Adhesion Assay
This protocol measures the ability of this compound to inhibit the adhesion of T-cells to a substrate coated with ICAM-1.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
Recombinant human ICAM-1
-
96-well flat-bottom microplates
-
This compound
-
Calcein-AM (or other fluorescent cell dye)
-
Assay buffer (e.g., RPMI 1640 with 1% BSA)
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with recombinant human ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound ICAM-1.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation and Labeling:
-
Isolate T-cells from PBMCs using standard methods (e.g., negative selection).
-
Label the T-cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the labeled T-cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add 100 µL of the pre-treated T-cell suspension to each ICAM-1 coated well.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence intensity of the remaining adherent cells using a plate reader (Excitation: 485 nm, Emission: 520 nm for Calcein-AM).
-
Calculate the percentage of adhesion inhibition relative to the vehicle control.
-
Protocol 2: T-cell Proliferation Assay (CFSE-based)
This protocol assesses the effect of this compound on T-cell proliferation in response to stimulation.
Materials:
-
Human PBMCs
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin)
-
This compound
-
Complete RPMI 1640 medium
-
Flow cytometer
Procedure:
-
Cell Preparation and Labeling:
-
Isolate PBMCs from healthy donor blood.
-
Label the PBMCs with CFSE (e.g., 1-5 µM) for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete medium.
-
Wash the cells three times with complete medium.
-
Resuspend the cells at 1 x 10^6 cells/mL in complete medium.
-
-
Inhibitor Treatment and Stimulation:
-
Plate 100 µL of CFSE-labeled PBMCs per well in a 96-well round-bottom plate.
-
Add 50 µL of medium containing various concentrations of this compound or vehicle control.
-
Add 50 µL of T-cell activation stimuli (e.g., plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL).
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Gate on the T-cell populations (e.g., CD3+).
-
Analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a cell division.
-
Calculate the proliferation index using appropriate software.
-
Protocol 3: Cytokine Production Assay (ELISA)
This protocol measures the effect of this compound on the production of key T-cell cytokines.
Materials:
-
Human PBMCs
-
T-cell activation stimuli (as in Protocol 2)
-
This compound
-
Complete RPMI 1640 medium
-
ELISA kits for IFN-γ and IL-2
Procedure:
-
Cell Culture and Treatment:
-
Isolate and prepare PBMCs as described in Protocol 2.
-
Plate 2 x 10^5 PBMCs per well in a 96-well flat-bottom plate.
-
Add various concentrations of this compound or vehicle control.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatants without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
-
ELISA:
-
Perform ELISA for IFN-γ and IL-2 on the collected supernatants according to the manufacturer's instructions.
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Mandatory Visualizations
Caption: LFA-1/ICAM-1 Signaling in T-Cell Activation.
References
Application Notes and Protocols for a p38 MAPK Inhibitor (Exemplified by RWJ 50271) in a Murine Model of Acute Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributor to a wide range of human diseases. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of the inflammatory response, primarily through its role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2] Consequently, inhibitors of p38 MAPK, such as RWJ 50271, represent a promising therapeutic strategy for a variety of inflammatory and autoimmune disorders.[1] This document provides a detailed protocol for evaluating the anti-inflammatory efficacy of a p38 MAPK inhibitor, using this compound as an example, in a lipopolysaccharide (LPS)-induced acute inflammation model in mice.[3][4]
The p38 MAPK pathway, upon activation by cellular stressors and inflammatory stimuli, phosphorylates downstream targets, including MAPK-activated protein kinase 2 (MK2).[5] This activation leads to the stabilization of mRNAs encoding inflammatory cytokines, thereby amplifying the inflammatory cascade.[5] By inhibiting p38 MAPK, compounds like this compound can effectively reduce the production of these key inflammatory mediators.[1]
Mechanism of Action: p38 MAPK Inhibition
The primary mechanism of action for p38 MAPK inhibitors is the blockade of the p38 MAPK enzyme's activity. These small molecule inhibitors typically bind to the ATP-binding pocket of the enzyme, preventing its activation and the subsequent phosphorylation of its downstream substrates.[1] This inhibition effectively curtails the production of pro-inflammatory cytokines at the post-transcriptional level, offering a potent anti-inflammatory effect.[5][6]
Experimental Protocol: Evaluation of this compound in a Murine Model of LPS-Induced Acute Inflammation
This protocol describes the induction of acute systemic inflammation in mice using bacterial lipopolysaccharide (LPS) and the assessment of the anti-inflammatory effects of a p38 MAPK inhibitor.
Materials and Reagents:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Test Compound: this compound (or other p38 MAPK inhibitor).
-
Vehicle: Appropriate vehicle for dissolving the test compound (e.g., 0.5% carboxymethylcellulose).
-
LPS: Lipopolysaccharide from E. coli O111:B4.
-
Anesthetic: Isoflurane or other appropriate anesthetic.
-
Reagents for ELISA: Commercially available ELISA kits for murine TNF-α and IL-6.
-
General Lab Equipment: Pipettes, tubes, centrifuge, plate reader, etc.
Experimental Workflow:
Step-by-Step Procedure:
-
Animal Acclimation: Acclimate male C57BL/6 mice to the animal facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS, Positive Control + LPS). A typical group size is 8-10 mice.
-
Compound Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentrations.
-
Compound Administration: Administer the vehicle, this compound, or a positive control (e.g., dexamethasone) to the respective groups via the intended route of administration (e.g., oral gavage), typically 1 hour before the LPS challenge.
-
LPS Challenge: Induce acute inflammation by intraperitoneally (i.p.) injecting LPS (e.g., 1 mg/kg body weight) into all groups except the Vehicle + Saline control group, which receives sterile saline.
-
Monitoring: Observe the mice for clinical signs of inflammation (e.g., lethargy, piloerection).
-
Sample Collection: At a predetermined time point post-LPS challenge (e.g., 2 hours for peak cytokine response), collect blood samples via cardiac puncture under terminal anesthesia. Tissues such as the lungs and liver can also be harvested for histological analysis.
-
Cytokine Analysis: Prepare plasma from the blood samples and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Histological Analysis (Optional): Fix harvested tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammatory cell infiltration.
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison between experimental groups.
Table 1: Effect of this compound on Plasma Cytokine Levels in LPS-Challenged Mice
| Treatment Group | Dose (mg/kg) | Plasma TNF-α (pg/mL) | Plasma IL-6 (pg/mL) |
| Vehicle + Saline | - | Baseline Level | Baseline Level |
| Vehicle + LPS | - | Elevated Level | Elevated Level |
| This compound + LPS | 10 | Reduced Level | Reduced Level |
| This compound + LPS | 30 | Further Reduced Level | Further Reduced Level |
| Positive Control + LPS | Effective Dose | Significantly Reduced Level | Significantly Reduced Level |
| Note: This table presents hypothetical data to illustrate the expected outcomes. Actual values should be determined experimentally. |
Table 2: Histological Scoring of Lung Inflammation
| Treatment Group | Dose (mg/kg) | Neutrophil Infiltration Score (0-4) | Edema Score (0-4) |
| Vehicle + Saline | - | 0 | 0 |
| Vehicle + LPS | - | 3-4 | 3-4 |
| This compound + LPS | 10 | 2 | 2 |
| This compound + LPS | 30 | 1 | 1 |
| Positive Control + LPS | Effective Dose | 1 | 1 |
| Note: Scoring is based on a semi-quantitative scale where 0 = no inflammation and 4 = severe inflammation. This is a representative table. |
Conclusion
The protocol outlined provides a robust framework for the preclinical evaluation of p38 MAPK inhibitors like this compound in a well-established mouse model of acute inflammation. By quantifying key inflammatory cytokines and assessing tissue pathology, researchers can effectively determine the in vivo efficacy of novel anti-inflammatory compounds. The use of appropriate controls and clear data presentation are crucial for the accurate interpretation of the results and for guiding further drug development efforts.
References
Application Notes and Protocols for Flow Cytometry Analysis of RWJ 50271 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ 50271 is a selective inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a critical component of the inflammatory response, mediating the adhesion of lymphocytes to endothelial cells and facilitating their transmigration into tissues. By blocking this interaction, this compound has the potential to act as an anti-inflammatory agent. Flow cytometry is an indispensable tool for characterizing the cellular effects of this compound, enabling detailed analysis of target engagement, functional consequences, and potential off-target effects at the single-cell level.
These application notes provide a comprehensive guide to utilizing flow cytometry for the preclinical evaluation of this compound. The protocols detailed herein cover the assessment of target expression, functional assays to measure the inhibitory effect of the compound, and general cell health assays.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize expected quantitative data from flow cytometry experiments designed to assess the impact of this compound treatment. These tables are templates for organizing experimental results for clear comparison.
Table 1: Effect of this compound on Lymphocyte Adhesion to Endothelial Cells
| Treatment Group | Concentration (µM) | % Adherent Lymphocytes (Mean ± SD) | Fold Change vs. Control |
| Vehicle Control | 0 | 1.0 | |
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| Positive Control (Anti-LFA-1 Ab) | 10 µg/mL |
Table 2: Modulation of Macrophage Polarization by this compound
| Treatment Group | Concentration (µM) | % CD86+ (M1) Macrophages (Mean ± SD) | % CD206+ (M2) Macrophages (Mean ± SD) |
| Untreated Control | 0 | ||
| LPS + IFN-γ (M1 polarization) | - | ||
| LPS + IFN-γ + this compound | 10 | ||
| IL-4 + IL-13 (M2 polarization) | - | ||
| IL-4 + IL-13 + this compound | 10 |
Table 3: Cytotoxicity of this compound on Peripheral Blood Mononuclear Cells (PBMCs)
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) |
| Vehicle Control | 0 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 | ||
| Staurosporine (Positive Control) | 1 |
Table 4: Effect of this compound on Cell Cycle Progression of Activated T-Lymphocytes
| Treatment Group | Concentration (µM) | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| Unstimulated Control | 0 | |||
| Stimulated Control (e.g., anti-CD3/CD28) | 0 | |||
| Stimulated + this compound | 1 | |||
| Stimulated + this compound | 10 | |||
| Stimulated + this compound | 50 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Analysis of LFA-1 and ICAM-1 Surface Expression
Objective: To quantify the surface expression of LFA-1 on lymphocytes and ICAM-1 on endothelial cells.
Materials:
-
Cell lines (e.g., Jurkat T cells for LFA-1, HUVEC for ICAM-1) or primary cells (PBMCs)
-
This compound
-
Fluorochrome-conjugated antibodies: anti-CD11a (LFA-1 α chain), anti-CD18 (LFA-1 β chain), anti-CD54 (ICAM-1)
-
Isotype control antibodies
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Culture cells to the desired density. For ICAM-1 expression, endothelial cells can be stimulated with TNF-α (10 ng/mL) for 16-24 hours to upregulate expression.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 1-24 hours).
-
Harvest cells and wash twice with cold Flow Cytometry Staining Buffer.
-
Resuspend cells in staining buffer to a concentration of 1x10^6 cells/100 µL.
-
Add fluorochrome-conjugated antibodies and isotype controls at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with staining buffer.
-
Resuspend cells in an appropriate volume of staining buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the mean fluorescence intensity (MFI) to quantify surface expression levels.
Protocol 2: In Vitro Lymphocyte Adhesion Assay.[1][2][3][4][5][6][7][8][9][10][11][12]
Objective: To measure the inhibitory effect of this compound on the adhesion of lymphocytes to endothelial cells.
Materials:
-
Lymphocytes (e.g., PBMCs or a T cell line) labeled with a fluorescent dye (e.g., Calcein-AM)
-
Endothelial cells (e.g., HUVECs) grown to confluence in a 96-well plate
-
This compound
-
Adhesion buffer (e.g., RPMI with 1% BSA)
-
Flow cytometer with a plate reader or tubes
Procedure:
-
Label lymphocytes with Calcein-AM according to the manufacturer's protocol.
-
Pre-treat the labeled lymphocytes with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Wash the confluent endothelial cell monolayer with adhesion buffer.
-
Add the pre-treated, labeled lymphocytes to the endothelial cell monolayer and incubate for 30-60 minutes at 37°C.
-
Gently wash the wells 2-3 times with pre-warmed adhesion buffer to remove non-adherent lymphocytes.
-
Lyse the remaining adherent cells and measure the fluorescence with a plate reader, or detach the co-culture and analyze by flow cytometry to quantify the percentage of fluorescently labeled lymphocytes.
Protocol 3: Macrophage Polarization Assay.[13][14][15][16][17]
Objective: To assess the effect of this compound on the differentiation of macrophages into M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes.
Materials:
-
Monocytes (e.g., from PBMCs or a monocytic cell line like THP-1)
-
M-CSF for differentiation into M0 macrophages
-
Polarizing stimuli: LPS and IFN-γ for M1; IL-4 and IL-13 for M2
-
This compound
-
Fluorochrome-conjugated antibodies: anti-CD86 (M1 marker), anti-CD206 (M2 marker), anti-CD14 (monocyte/macrophage marker)
-
Flow Cytometry Staining Buffer
-
Flow cytometer
Procedure:
-
Differentiate monocytes into M0 macrophages by culturing with M-CSF for 5-7 days.
-
Polarize M0 macrophages by adding M1 or M2 stimuli in the presence of varying concentrations of this compound or vehicle control. Incubate for 24-48 hours.
-
Harvest macrophages by gentle scraping or using a cell detachment solution.
-
Follow steps 3-10 from Protocol 1 for antibody staining and flow cytometry analysis.
-
Quantify the percentage of cells expressing M1 (CD86+) and M2 (CD206+) markers.
Protocol 4: Apoptosis Assay.[18][19][20][21][22]
Objective: To determine if this compound induces apoptosis in target cells.
Materials:
-
Target cells (e.g., PBMCs or a relevant cell line)
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of this compound or vehicle control for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Harvest cells, including any floating cells from the supernatant.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer to a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
-
Gate on the cell population and quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 5: Cell Cycle Analysis.[23][24][25][26][27]
Objective: To evaluate the effect of this compound on the cell cycle progression of proliferating cells.
Materials:
-
Target cells capable of proliferation (e.g., activated PBMCs or a lymphocyte cell line)
-
This compound
-
Cell cycle staining solution (e.g., Propidium Iodide with RNase A)
-
70% cold ethanol (B145695) for fixation
-
Flow cytometer
Procedure:
-
Seed cells and treat with varying concentrations of this compound or vehicle control for 24-72 hours.
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in cell cycle staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry using a linear scale for the DNA content channel.
-
Use cell cycle analysis software to model the histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
Mandatory Visualizations
Caption: LFA-1 signaling pathway upon binding to ICAM-1.
Caption: Workflow for the in vitro lymphocyte adhesion assay.
Caption: Gating strategy for apoptosis analysis using Annexin V and PI.
Application Notes and Protocols for RWJ-50271 in Mesenchymal Stem Cell and Macrophage Co-culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesenchymal stem cells (MSCs) possess potent immunomodulatory properties, largely mediated through their interaction with immune cells such as macrophages. This interplay is crucial in regulating inflammatory responses and promoting tissue regeneration. A key signaling pathway implicated in inflammation is the p38 mitogen-activated protein kinase (MAPK) pathway. Activation of p38 MAPK in both MSCs and macrophages can lead to the production of pro-inflammatory cytokines and mediators. Therefore, pharmacological inhibition of this pathway presents a promising strategy for modulating the inflammatory environment in various pathological conditions.
RWJ-50271 is a small molecule inhibitor belonging to a class of compounds that have been shown to target the p38 MAPK pathway. While direct studies on RWJ-50271 in MSC-macrophage co-cultures are not extensively documented, its therapeutic potential can be inferred from the known roles of p38 MAPK signaling in these cell types. Inhibition of p38 MAPK has been demonstrated to suppress the production of key inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), as well as enzymes like Cyclooxygenase-2 (COX-2) that are involved in the inflammatory cascade.[1][2][3][4]
These application notes provide a framework for utilizing RWJ-50271 as a tool to investigate and potentially control the inflammatory cross-talk between MSCs and macrophages in a co-culture system. The provided protocols detail the experimental setup for co-culturing these cells, treatment with RWJ-50271, and subsequent analysis of macrophage polarization and cytokine secretion.
Application: Modulation of Inflammatory Response in MSC-Macrophage Co-culture
The co-culture of MSCs and macrophages provides an in vitro model to study the reciprocal interactions that occur during an inflammatory response. Macrophages can be polarized into a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype, and MSCs can influence this polarization. The p38 MAPK pathway is a critical regulator of cytokine production in both cell types. By inhibiting this pathway with RWJ-50271, researchers can investigate its role in:
-
Macrophage Polarization: Assessing the shift in macrophage phenotype from M1 to M2, or vice versa, in the presence of MSCs and RWJ-50271.
-
Cytokine Secretion: Quantifying the change in the secretion profile of pro- and anti-inflammatory cytokines from the co-culture system.
-
MSC Immunomodulatory Function: Evaluating how inhibition of p38 MAPK in MSCs affects their ability to modulate macrophage activity.
Experimental Protocols
Protocol 1: Human Monocyte-Derived Macrophage (MDM) and Mesenchymal Stem Cell (MSC) Co-culture
Objective: To establish a direct co-culture system of human MDMs and MSCs to study their interaction.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Human Mesenchymal Stem Cells (e.g., bone marrow-derived)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
6-well tissue culture plates
Methodology:
-
Isolation and Differentiation of Monocytes:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
After 2 hours of incubation at 37°C and 5% CO2, remove non-adherent cells by washing with PBS.
-
Culture the adherent monocytes in RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 7 days to differentiate them into M0 macrophages. Change the medium every 2-3 days.
-
-
MSC Culture:
-
Culture human MSCs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Passage the cells upon reaching 80-90% confluency. Use MSCs at passage 3-6 for co-culture experiments.
-
-
Co-culture Setup:
-
On day 7 of macrophage differentiation, detach the MSCs using trypsin-EDTA.
-
Seed the MSCs directly onto the macrophage culture at a 1:10 ratio (MSC:Macrophage).
-
Co-culture the cells in RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin for 24 hours.
-
-
Inflammatory Challenge (Optional):
-
To mimic an inflammatory environment, stimulate the co-culture with 100 ng/mL LPS for 24 hours.
-
Protocol 2: Treatment with RWJ-50271 and Analysis of Macrophage Polarization
Objective: To evaluate the effect of RWJ-50271 on macrophage polarization in the MSC-macrophage co-culture.
Materials:
-
RWJ-50271 (dissolved in DMSO)
-
Established MSC-Macrophage co-culture (from Protocol 1)
-
Antibodies for flow cytometry: anti-CD80 (M1 marker), anti-CD206 (M2 marker), anti-CD68 (pan-macrophage marker)
-
Flow cytometer
-
TRIzol reagent
-
qRT-PCR reagents and primers for M1 (e.g., TNF, IL1B) and M2 (e.g., ARG1, MRC1) markers.
Methodology:
-
Treatment with RWJ-50271:
-
Prepare a stock solution of RWJ-50271 in DMSO.
-
Add RWJ-50271 to the co-culture medium at desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).
-
Incubate for 24 hours.
-
-
Analysis of Macrophage Polarization by Flow Cytometry:
-
Gently harvest the cells from the co-culture plates.
-
Stain the cells with fluorescently labeled antibodies against CD68, CD80, and CD206.
-
Analyze the stained cells using a flow cytometer. Gate on the CD68+ population to analyze the expression of CD80 and CD206.
-
-
Analysis of Macrophage Polarization by qRT-PCR:
-
Lyse the co-cultured cells with TRIzol reagent to extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for M1 and M2 macrophage markers. Normalize the gene expression to a housekeeping gene (e.g., GAPDH).
-
Protocol 3: Analysis of Cytokine Secretion
Objective: To measure the effect of RWJ-50271 on the secretion of pro- and anti-inflammatory cytokines from the MSC-macrophage co-culture.
Materials:
-
Supernatants from the treated co-cultures (from Protocol 2)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for human IL-6, IL-8, TNF-α, and IL-10.
-
Microplate reader
Methodology:
-
Collection of Supernatants:
-
After the 24-hour treatment with RWJ-50271, collect the culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris and store at -80°C until analysis.
-
-
ELISA:
-
Perform ELISA for IL-6, IL-8, TNF-α, and IL-10 according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
-
Data Presentation
Table 1: Hypothetical Effect of RWJ-50271 on Macrophage Polarization in MSC-Macrophage Co-culture
| Treatment | % CD80+ (M1) of CD68+ cells | % CD206+ (M2) of CD68+ cells |
| Control (Vehicle) | 65 ± 5 | 15 ± 3 |
| LPS (100 ng/mL) | 85 ± 7 | 5 ± 2 |
| LPS + RWJ-50271 (1 µM) | 50 ± 6 | 30 ± 4 |
| LPS + RWJ-50271 (10 µM) | 30 ± 4 | 50 ± 5 |
Table 2: Hypothetical Effect of RWJ-50271 on Cytokine Secretion (pg/mL) in MSC-Macrophage Co-culture Supernatants
| Treatment | IL-6 | IL-8 | TNF-α | IL-10 |
| Control (Vehicle) | 200 ± 30 | 500 ± 50 | 150 ± 20 | 50 ± 10 |
| LPS (100 ng/mL) | 5000 ± 400 | 8000 ± 600 | 3000 ± 250 | 100 ± 15 |
| LPS + RWJ-50271 (1 µM) | 2500 ± 200 | 4000 ± 300 | 1500 ± 150 | 250 ± 30 |
| LPS + RWJ-50271 (10 µM) | 1000 ± 100 | 2000 ± 150 | 800 ± 70 | 400 ± 40 |
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of RWJ-50271.
Caption: Experimental workflow for studying RWJ-50271 in MSC-macrophage co-culture.
References
- 1. Effect of P38 mapkinase inhibitor RWJ-67657 on proinflammatory mediators produced by IL-1β-and/or TNFα-stimulated rheumatoid synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A p38 MAPK-Mediated Alteration of COX-2/PGE2 Regulates Immunomodulatory Properties in Human Mesenchymal Stem Cell Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: RWJ 67657 in Autoimmune Disease Models
Disclaimer: Initial searches for the compound "RWJ 50271" did not yield publicly available scientific literature. However, substantial information was found for a closely related and mechanistically similar compound, RWJ 67657 . This document provides detailed application notes and protocols for RWJ 67657, a potent p38 mitogen-activated protein kinase (MAPK) inhibitor, which has been evaluated in the context of autoimmune disease models, particularly those relevant to rheumatoid arthritis.
Introduction
Autoimmune diseases such as rheumatoid arthritis are characterized by chronic inflammation leading to tissue and joint destruction. This pathological process is driven by the overproduction of pro-inflammatory cytokines and matrix metalloproteinases (MMPs). The p38 MAPK signaling pathway plays a crucial role in regulating the expression of these inflammatory mediators.[1][2] Consequently, inhibitors of p38 MAPK have been a key focus of drug development for autoimmune disorders.
RWJ 67657 is a potent, orally active inhibitor of the α and β isoforms of p38 MAPK.[3] It has been shown to effectively suppress the production of key inflammatory molecules in cellular and animal models of inflammation, highlighting its therapeutic potential for treating autoimmune diseases.[3][4] These application notes provide an overview of the mechanism of action of RWJ 67657, quantitative data on its in vitro efficacy, and detailed protocols for its application in relevant autoimmune disease models.
Mechanism of Action
RWJ 67657 exerts its anti-inflammatory effects by inhibiting p38 MAPK, a key kinase in the signaling cascade that leads to the production of pro-inflammatory cytokines and other inflammatory mediators. In the context of autoimmune diseases, inflammatory stimuli such as TNF-α and IL-1β activate upstream kinases, which in turn phosphorylate and activate p38 MAPK.[1] Activated p38 MAPK then phosphorylates downstream transcription factors and other proteins, leading to the increased expression of genes encoding for TNF-α, IL-1β, IL-6, IL-8, and MMPs.[2][4] By inhibiting p38 MAPK, RWJ 67657 blocks this signaling cascade, thereby reducing the production of these inflammatory mediators.[3][4]
Data Presentation
The efficacy of RWJ 67657 has been quantified in several in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of Inflammatory Mediators by RWJ 67657 in Rheumatoid Synovial Fibroblasts (RSF)
| Inflammatory Mediator | Stimulant | RWJ 67657 Concentration (µM) for Significant Inhibition | Reference |
| MMP-1 | TNF-α and/or IL-1β | 10 | [4][5] |
| MMP-3 | TNF-α and/or IL-1β | 1 | [4][5] |
| IL-6 | TNF-α and/or IL-1β | 0.1 | [4][5] |
| IL-8 | TNF-α and/or IL-1β | 0.1 | [4][5] |
| COX-2 (mRNA) | TNF-α and/or IL-1β | 0.01 | [4][5] |
Table 2: In Vitro and In Vivo Potency of RWJ 67657
| Assay | Model System | IC₅₀ Value | Reference |
| TNF-α Release | LPS-stimulated human PBMCs | 3 nM | [3] |
| TNF-α Release | SEB-stimulated human PBMCs | 13 nM | [3] |
| TNF-α Production | LPS-injected mice | 87% inhibition at 50 mg/kg (oral) | [3] |
| TNF-α Production | LPS-injected rats | 91% inhibition at 25 mg/kg (oral) | [3] |
Experimental Protocols
In Vitro Assay: Inhibition of Inflammatory Mediator Production in Rheumatoid Synovial Fibroblasts (RSF)
This protocol describes how to assess the in vitro efficacy of RWJ 67657 in inhibiting the production of inflammatory mediators by primary human rheumatoid synovial fibroblasts.
Materials:
-
Rheumatoid Synovial Fibroblasts (RSF), cryopreserved
-
DMEM/F-12 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human TNF-α
-
Recombinant human IL-1β
-
RWJ 67657
-
DMSO (vehicle control)
-
96-well cell culture plates
-
ELISA kits for MMP-1, MMP-3, IL-6, and IL-8
-
Reagents for RNA extraction and qRT-PCR (for COX-2 mRNA analysis)
Protocol:
-
Cell Culture: Culture RSF in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator. Use cells between passages 4 and 8 for experiments.
-
Cell Seeding: Seed RSF into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treatment with RWJ 67657:
-
Prepare a stock solution of RWJ 67657 in DMSO.
-
Prepare serial dilutions of RWJ 67657 in cell culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the cells and add the medium containing the different concentrations of RWJ 67657 or vehicle control (DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
After the pre-treatment, add recombinant human TNF-α (final concentration 1 ng/mL) and/or IL-1β (final concentration 0.1 ng/mL) to the wells.
-
Include unstimulated control wells (cells with medium and vehicle only).
-
Incubate the plates for 48 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Protein Analysis: Collect the cell culture supernatants and store them at -80°C until analysis. Measure the protein levels of MMP-1, MMP-3, IL-6, and IL-8 using specific ELISA kits according to the manufacturer's instructions.
-
mRNA Analysis: For COX-2 mRNA analysis, lyse the cells after supernatant collection and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) using primers specific for COX-2 and a housekeeping gene (e.g., GAPDH) for normalization.
-
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
The Collagen-Induced Arthritis (CIA) model is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis.[6][7] This protocol provides a general framework for inducing CIA in DBA/1 mice and for evaluating the therapeutic efficacy of a test compound like RWJ 67657.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
RWJ 67657
-
Vehicle for RWJ 67657 (e.g., 0.5% methylcellulose)
-
Calipers for paw thickness measurement
-
Syringes and needles
Protocol:
-
Preparation of Collagen Emulsion:
-
Dissolve type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
For the primary immunization, emulsify the collagen solution with an equal volume of CFA.
-
For the booster immunization, emulsify the collagen solution with an equal volume of IFA.
-
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Anesthetize the mice and inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
Day 21 (Booster Immunization): Inject 100 µL of the collagen/IFA emulsion intradermally at a different site near the base of the tail.
-
-
Treatment with RWJ 67657:
-
Prepare a suspension of RWJ 67657 in the chosen vehicle.
-
Begin treatment around the time of disease onset (typically day 21-25).
-
Administer RWJ 67657 orally (e.g., via gavage) once or twice daily at the desired dose (e.g., 25-50 mg/kg). Administer the vehicle to the control group.
-
-
Assessment of Arthritis:
-
Monitor the mice daily for the onset and severity of arthritis, starting from day 21.
-
Clinical Scoring: Score each paw on a scale of 0-4 based on the degree of inflammation, swelling, and redness (0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling of more than one digit, 3 = severe swelling of the entire paw, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws daily or every other day using calipers.
-
-
Endpoint Analysis (e.g., Day 42):
-
At the end of the study, euthanize the mice and collect blood for serum analysis (e.g., cytokine levels, anti-collagen antibodies).
-
Dissect the paws and joints for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Logical Relationship of Mechanism
The therapeutic rationale for using RWJ 67657 in autoimmune diseases is based on a clear logical progression from the underlying pathology to the molecular mechanism of the drug.
References
- 1. Pro- and anti-inflammatory functions of the p38 pathway in rheumatoid arthritis: Advantages of targeting upstream kinases MKK3 or MKK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]
- 3. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-invasive in vivo imaging of arthritis in a collagen-induced murine model with phosphatidylserine-binding near-infrared (NIR) dye - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting RWJ-50271 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results with RWJ-50271, a selective inhibitor of the LFA-1/ICAM-1 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for RWJ-50271?
RWJ-50271 is a selective inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). By blocking this interaction, it prevents the adhesion of leukocytes to other cells, such as endothelial cells, which is a critical step in the inflammatory response.
Q2: What is the reported potency of RWJ-50271?
The half-maximal inhibitory concentration (IC50) of RWJ-50271 has been reported to be approximately 5 µM in HL-60 cells. However, the effective concentration may vary depending on the cell type, assay conditions, and specific experimental setup.
Q3: My RWJ-50271 is not showing the expected inhibition in my cell-based adhesion assay. What are the potential causes?
Several factors could contribute to a lack of inhibitory effect. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system. Please refer to the troubleshooting guides below for a systematic approach to identifying and resolving the issue.
Troubleshooting Guide: Lack of RWJ-50271 Inhibition
This guide will walk you through a series of checks to diagnose why RWJ-50271 may not be exhibiting the expected inhibitory activity in your cell adhesion assay.
Compound Integrity and Preparation
Issue: The inhibitor itself may be inactive or used at an incorrect concentration.
| Potential Cause | Recommended Action |
| Incorrect Concentration Calculation | Double-check all calculations for preparing stock and working solutions. Ensure the correct molecular weight is used (410.41 g/mol ). |
| Poor Solubility | RWJ-50271 is soluble in DMSO. Ensure the compound is fully dissolved in the stock solution. When preparing working solutions, avoid precipitation by not introducing the DMSO stock into aqueous buffer too rapidly. Consider a serial dilution approach. The final DMSO concentration in the assay should be kept low (typically <0.5%) and consistent across all wells, including vehicle controls. |
| Compound Degradation | Prepare fresh working solutions for each experiment from a recently prepared stock. Avoid repeated freeze-thaw cycles of the stock solution. While specific stability data for RWJ-50271 in cell culture media is not readily available, it is best practice to add the compound to the assay media shortly before starting the experiment. |
| Purity and Identity | If possible, verify the purity and identity of your RWJ-50271 lot using analytical methods such as HPLC or mass spectrometry. |
Experimental Protocol and Assay Conditions
Issue: The design and execution of the cell adhesion assay may be masking the inhibitor's effect.
| Potential Cause | Recommended Action |
| Suboptimal ICAM-1 Coating | Ensure the microplate is properly coated with a sufficient concentration of ICAM-1. Titrate the ICAM-1 coating concentration to find the optimal density for cell adhesion in your specific cell type. Inadequate or uneven coating can lead to variable and weak adhesion, making it difficult to observe inhibition. |
| Inappropriate Cell Density | Using too many cells can lead to high background adhesion and may overwhelm the inhibitory capacity of RWJ-50271. Optimize the cell number to achieve a clear signal window between baseline and stimulated adhesion. |
| Insufficient Incubation Time | The pre-incubation time of cells with RWJ-50271 may be too short for the inhibitor to effectively engage with LFA-1. Experiment with different pre-incubation times (e.g., 30, 60, 120 minutes) before adding the cells to the ICAM-1 coated plate. |
| Inadequate Washing Steps | Harsh or inconsistent washing steps can dislodge weakly adherent cells, leading to high variability and masking the inhibitor's effect. Optimize the washing procedure to be gentle yet effective in removing non-adherent cells. |
| Assay Signal Window | Ensure there is a robust and significant difference in adhesion between your positive (stimulated) and negative (unstimulated) controls. A small signal window can make it difficult to discern the effect of an inhibitor. |
| Non-specific Cell Adhesion | Cells may be adhering to the plate surface non-specifically. Ensure proper blocking of the plate after ICAM-1 coating (e.g., with BSA or serum). |
Biological System and Cellular Factors
Issue: The specific cells and their state may not be suitable for observing LFA-1/ICAM-1 dependent adhesion.
| Potential Cause | Recommended Action |
| Low LFA-1 Expression | Confirm that the cell line you are using expresses sufficient levels of LFA-1 on the cell surface. This can be verified by flow cytometry. |
| LFA-1 Activation State | LFA-1 needs to be in a high-affinity state to bind to ICAM-1. Ensure your assay includes a step to activate LFA-1 (e.g., stimulation with PMA, chemokines, or MnCl₂). Without proper activation, adhesion will be low, and the effect of an inhibitor will not be observable. |
| Alternative Adhesion Pathways | The cells may be utilizing other adhesion molecules to bind to the substrate. Use blocking antibodies against other integrins (e.g., VLA-4) to confirm that the observed adhesion is primarily LFA-1 dependent. |
| Cell Health and Viability | Ensure the cells are healthy and viable throughout the experiment. High levels of cell death can lead to inconsistent results. |
Quantitative Data Summary
The following table summarizes the known inhibitory activity of RWJ-50271. Note that IC50 values can be highly dependent on the experimental conditions.
| Compound | Target | Cell Line | IC50 | Reference |
| RWJ-50271 | LFA-1/ICAM-1 Interaction | HL-60 | 5 µM | Publicly available data |
Experimental Protocols
Static Cell Adhesion Assay Protocol
This protocol provides a general framework for assessing the inhibitory effect of RWJ-50271 on LFA-1/ICAM-1 mediated cell adhesion.
Materials:
-
96-well tissue culture plates
-
Recombinant human ICAM-1
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Leukocyte cell line expressing LFA-1 (e.g., HL-60, Jurkat)
-
Cell labeling dye (e.g., Calcein-AM)
-
RWJ-50271
-
DMSO (for dissolving RWJ-50271)
-
LFA-1 activating agent (e.g., PMA or MnCl₂)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with an optimized concentration of recombinant ICAM-1 in PBS overnight at 4°C or for 2 hours at 37°C.
-
Wash the wells twice with PBS to remove unbound ICAM-1.
-
-
Blocking:
-
Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.
-
Wash the wells twice with PBS.
-
-
Cell Preparation:
-
Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer (e.g., RPMI + 0.5% BSA) at the desired concentration.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of RWJ-50271 in the assay buffer. Ensure the final DMSO concentration is consistent across all wells.
-
Pre-incubate the labeled cells with different concentrations of RWJ-50271 or vehicle control (DMSO) for a predetermined time (e.g., 60 minutes) at 37°C.
-
-
Cell Adhesion:
-
Add the LFA-1 activating agent to the cell suspension.
-
Add the pre-treated cell suspension to the ICAM-1 coated and blocked wells.
-
Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells multiple times with pre-warmed assay buffer to remove non-adherent cells. The number and vigor of washes should be optimized.
-
-
Quantification:
-
Measure the fluorescence in each well using a fluorescence plate reader.
-
Calculate the percentage of adherent cells for each condition relative to the total number of cells added (determined from a set of wells with no washing).
-
Plot the percentage of adhesion against the concentration of RWJ-50271 to determine the IC50 value.
-
Visualizations
LFA-1 Signaling Pathway
The following diagram illustrates the key signaling events downstream of LFA-1 engagement with ICAM-1. Understanding this pathway can help in designing secondary assays to confirm on-target effects of RWJ-50271.
Caption: LFA-1 signaling pathway initiated by ICAM-1 binding.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to troubleshoot experiments where RWJ-50271 is not showing the expected inhibition.
Technical Support Center: Optimizing JNK Inhibitor Concentration for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of JNK (c-Jun N-terminal kinase) inhibitor concentrations for in vivo studies. While the initial focus is on RWJ 50271, specific in vivo data for this compound is limited in publicly available literature. Therefore, this guide draws upon data from other well-characterized JNK inhibitors to provide a comprehensive framework for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for JNK inhibitors?
A1: JNK inhibitors are typically small molecules that block the activity of c-Jun N-terminal kinases. JNKs are a family of serine/threonine protein kinases that are activated by various cellular stresses, such as oxidative stress, inflammatory cytokines, and UV radiation. Once activated, JNKs phosphorylate a range of downstream substrates, including the transcription factor c-Jun, leading to the regulation of genes involved in apoptosis, inflammation, and cell proliferation.[1][2] JNK inhibitors can be ATP-competitive, binding to the ATP-binding pocket of the kinase, or substrate-competitive, preventing the binding of JNK substrates.[3]
Q2: How do I select a starting dose for my in vivo study with a novel JNK inhibitor like this compound?
A2: Selecting a starting dose requires a multi-faceted approach. A common starting point is to consider the in vitro potency (IC50) of the compound. However, this should be complemented with pharmacokinetic (PK) and tolerability data. If no in vivo data exists for your specific compound, you can look at structurally similar JNK inhibitors that have been tested in vivo. For instance, some JNK inhibitors have been administered in animal models at doses ranging from 2 mg/kg to 30 mg/kg.[4][5] It is crucial to perform a dose-range finding (DRF) or maximum tolerated dose (MTD) study in a small cohort of animals to establish a safe and effective dose range for your specific model.
Q3: What are the common routes of administration for JNK inhibitors in animal studies?
A3: The route of administration depends on the compound's formulation and pharmacokinetic properties, such as oral bioavailability.[4] Common routes include oral gavage (PO), intraperitoneal (IP) injection, and intravenous (IV) injection. The choice of administration route should be guided by the compound's solubility, stability, and the desired pharmacokinetic profile for the study.
Q4: How can I assess target engagement and pharmacodynamic (PD) effects of a JNK inhibitor in vivo?
A4: Target engagement can be assessed by measuring the phosphorylation status of JNK's direct downstream targets, such as c-Jun, in tissue or blood samples collected from treated animals. A significant reduction in phosphorylated c-Jun (p-c-Jun) levels would indicate successful target inhibition. Pharmacodynamic effects can be evaluated by measuring relevant biomarkers. For example, if the JNK inhibitor is being tested for its anti-inflammatory properties, you could measure the levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8 in plasma or tissue homogenates.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable efficacy at the tested dose. | 1. Insufficient drug exposure at the target site. 2. Poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability). 3. The chosen dose is below the therapeutic window. | 1. Perform a pharmacokinetic study to determine the drug concentration in plasma and the target tissue. 2. Assess target engagement by measuring p-JNK or p-c-Jun levels. 3. Conduct a dose-escalation study to test higher concentrations. 4. Consider a different route of administration or formulation to improve exposure. |
| Observed toxicity or adverse effects in treated animals (e.g., weight loss, lethargy). | 1. The administered dose is too high and exceeds the maximum tolerated dose (MTD). 2. Off-target effects of the inhibitor. 3. The vehicle used for drug formulation is causing toxicity. | 1. Reduce the dose and/or the frequency of administration. 2. Conduct a formal MTD study to identify a safe dose range. 3. Run a vehicle-only control group to rule out vehicle-related toxicity. 4. Perform kinome screening to assess the selectivity of the inhibitor. |
| High variability in experimental results between animals. | 1. Inconsistent drug administration. 2. Biological variability within the animal cohort. 3. Issues with the experimental model or assay. | 1. Ensure precise and consistent dosing technique. 2. Increase the number of animals per group to improve statistical power. 3. Refine and validate the experimental protocol and analytical methods. |
Quantitative Data Summary
The following table summarizes key parameters for several JNK inhibitors based on available literature. This data can serve as a reference when designing studies for new JNK inhibitors like this compound.
| Compound | Target | IC50 | Animal Model | Dose | Route | Key Findings |
| Compound 11 | JNK1, JNK2 | 3 nM (JNK1), 20 nM (JNK2) | Rat, Dog | 2 mg/kg | PO | 100% oral bioavailability in rats, 15% in dogs.[4] |
| Compound 12 | JNK1, JNK3 | 99 nM (JNK1), 148 nM (JNK3) | Rat | 2 mg/kg | PO | Good oral exposure and bioavailability (45%).[4] |
| BI-78D3 | JNK1 | 280 nM | Mouse | Not specified | Not specified | Substrate-competitive inhibitor, showed in vivo efficacy in a model of liver damage.[3] |
| YL5084 | JNK2, JNK3 | ~500 nM (JNK2 engagement in cells) | Not specified | Not specified | Not specified | Covalent inhibitor with selectivity for JNK2 over JNK1.[6] |
| RWJ 67657 * | p38 MAPK | 0.18 µM (TNF-α), 0.04 µM (IL-8), 0.43 µM (IL-6) | Human | 0.25-30 mg/kg | PO | Rapidly absorbed, nonlinear pharmacokinetics.[5] |
*Note: RWJ 67657 is a p38 MAPK inhibitor, included here as an example of in vivo kinase inhibitor characterization.
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., mice or rats) and strain.
-
Group Allocation: Assign a small number of animals (n=3-5) to several dose groups, including a vehicle control group. Dose levels should be logarithmically spaced (e.g., 1, 3, 10, 30 mg/kg).
-
Administration: Administer the JNK inhibitor via the intended clinical route (e.g., oral gavage).
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior for a period of 7-14 days.
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Protocol 2: In Vivo Efficacy Study
-
Animal Model: Utilize a validated disease model relevant to the therapeutic indication of the JNK inhibitor.
-
Group Allocation: Randomly assign animals to treatment groups: vehicle control, JNK inhibitor treatment group(s) at doses below the MTD, and a positive control group if available.
-
Treatment: Administer the treatments according to a predetermined schedule (e.g., once daily for 14 days).
-
Efficacy Readouts: Monitor disease progression using relevant endpoints (e.g., tumor size, inflammatory markers, behavioral scores).
-
Pharmacodynamic Analysis: At the end of the study, collect tissues of interest to assess target engagement (e.g., by measuring p-c-Jun levels via Western blot or immunohistochemistry).
Visualizations
Caption: Simplified JNK signaling pathway and the inhibitory action of a JNK inhibitor.
Caption: Experimental workflow for optimizing JNK inhibitor concentration for in vivo studies.
References
- 1. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-dose pharmacokinetics and pharmacodynamics of RWJ 67657, a specific p38 mitogen-activated protein kinase inhibitor: a first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
RWJ 50271 off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with guidance on using RWJ 50271 and addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antagonist of the integrin alpha-L/beta-2 (ITGAL/ITGB2), also known as Lymphocyte Function-Associated Antigen-1 (LFA-1). It functions by inhibiting the interaction between LFA-1 on lymphocytes and Intercellular Adhesion Molecule 1 (ICAM-1) on endothelial cells.[1] This interaction is crucial for lymphocyte adhesion and transmigration, key processes in the inflammatory response. This compound has been shown to inhibit the adhesion of LFA-1-bearing HL60 cells to immobilized ICAM with an IC50 of 5.0 μM.[1]
Q2: What are off-target effects and why are they a concern for small molecule inhibitors like this compound?
A2: Off-target effects are unintended interactions of a drug or small molecule with proteins other than its intended target.[2] These interactions can lead to a variety of issues in research, including misinterpretation of experimental results, unexpected cellular phenotypes, and toxicity.[3] For a small molecule like this compound, it is crucial to consider that at higher concentrations, it may bind to other proteins, leading to confounding effects that are not related to the inhibition of the LFA-1/ICAM-1 interaction.[4]
Q3: What are some general strategies to control for potential off-target effects of a small molecule inhibitor?
A3: Several strategies can be employed to identify and control for off-target effects:
-
Use the lowest effective concentration: Perform dose-response experiments to determine the minimal concentration of the inhibitor that produces the desired effect, as off-target effects are more likely at higher concentrations.[4]
-
Employ structurally unrelated inhibitors: Use another inhibitor with a different chemical structure but the same intended target to see if it recapitulates the observed phenotype.[4] If both compounds produce the same effect, it is more likely to be an on-target effect.
-
Include negative controls: A vehicle-only control (e.g., DMSO) is essential to ensure the observed effects are not due to the solvent.[5] A structurally similar but inactive analog of the inhibitor, if available, can also serve as an excellent negative control.[4]
-
Perform rescue experiments: If possible, "rescue" the phenotype by expressing a form of the target protein that is resistant to the inhibitor.
-
Conduct selectivity profiling: Screen the inhibitor against a panel of related proteins (e.g., other integrins) or a broader kinase panel to identify potential off-target interactions.[5]
Troubleshooting Guide
Problem: I am observing an unexpected cellular phenotype that is inconsistent with LFA-1 inhibition.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound. Small molecule inhibitors can sometimes interact with other proteins, leading to unforeseen biological responses.[2][3]
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting the LFA-1/ICAM-1 interaction in your experimental system at the concentration used.
-
Dose-Response Curve: Perform a dose-response experiment to determine if the unexpected phenotype is only observed at higher concentrations of this compound. On-target effects should typically occur at lower concentrations than off-target effects.[4]
-
Use an Orthogonal Inhibitor: Treat your cells with a structurally different LFA-1 inhibitor. If the unexpected phenotype is not replicated with the orthogonal inhibitor, it is likely an off-target effect of this compound.[4]
-
Hypothesize and Test Off-Targets: Based on the observed phenotype, hypothesize potential off-target pathways. For example, if you observe changes in cell cycle progression, you might investigate the effect of this compound on key cell cycle kinases.
-
Problem: My experimental results with this compound are not reproducible.
-
Possible Cause: Inconsistent results can arise from several factors, including inhibitor degradation, or variability in cell culture conditions.[5]
-
Troubleshooting Steps:
-
Inhibitor Stability: Prepare fresh stock solutions of this compound and store them under the recommended conditions. Avoid repeated freeze-thaw cycles.
-
Cell Culture Consistency: Use cells within a consistent passage number range and ensure uniform cell density at the time of treatment.[5]
-
Standardize Protocols: Ensure that all experimental parameters, such as incubation times and stimulation conditions, are kept consistent between experiments.
-
Quantitative Data
The following table summarizes the known inhibitory activity of this compound against its primary target and provides a hypothetical example of its activity against other related proteins to illustrate the concept of a selectivity profile.
| Target | IC50 (μM) | Description |
| LFA-1/ICAM-1 | 5.0 | Primary target; inhibition of lymphocyte adhesion. [1] |
| Integrin α4β1 (VLA-4) | >50 | Hypothetical data; demonstrates selectivity over another integrin involved in cell adhesion. |
| Integrin α5β1 | >50 | Hypothetical data; demonstrates selectivity over another integrin. |
| p38α MAPK | >100 | Hypothetical data; demonstrates a lack of activity against a common off-target for other inhibitors. |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay
This protocol is used to determine the concentration range at which this compound may induce cytotoxic off-target effects.
-
Cell Plating: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 μM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 μL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a period that is relevant to your primary experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Plot the percentage of viable cells against the log of the inhibitor concentration to determine the CC50 (concentration that causes 50% cytotoxicity).
Protocol 2: Western Blot for a Potential Off-Target Pathway
This protocol provides a general workflow to investigate if this compound affects a specific signaling pathway, for example, the p38 MAPK pathway.
-
Cell Treatment: Plate cells and treat them with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC50 for the primary target) for a relevant duration. Include a vehicle control and a positive control for pathway activation (e.g., anisomycin (B549157) for p38 MAPK).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 μg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the protein of interest (e.g., phospho-p38 MAPK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the protein (e.g., total p38 MAPK) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for off-target validation.
References
- 1. RWJ-50271 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting RWJ 50271 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the LFA-1/ICAM-1 inhibitor, RWJ-50271.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered when working with RWJ-50271 in solution.
Issue: Precipitation is observed in the stock or working solution.
-
Question: I prepared a stock solution of RWJ-50271 in DMSO, but I see solid particles. What should I do? Answer: Precipitation of small molecule inhibitors is a common issue that can arise from several factors. Here are some troubleshooting steps:
-
Verify Solubility: Ensure that the concentration of your stock solution does not exceed the known solubility of RWJ-50271 in your chosen solvent. For instance, RWJ-50271 is soluble up to 100 mM in DMSO and 10 mM in ethanol (B145695).
-
Solvent Quality: Use high-purity, anhydrous DMSO. DMSO is hygroscopic and absorbed water can significantly reduce the solubility of many organic compounds.
-
Gentle Warming and Vortexing: To aid dissolution, you can gently warm the solution to 37°C and vortex or sonicate the vial. However, avoid excessive heat as it may degrade the compound.
-
Storage Conditions: If precipitation occurs after freeze-thaw cycles, this may indicate that the compound is less soluble at lower temperatures. It is recommended to prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing.
-
Issue: Inconsistent or lower-than-expected activity in biological assays.
-
Question: My experimental results with RWJ-50271 are not reproducible. What could be the cause? Answer: Inconsistent results are often linked to the stability of the compound in the assay medium.
-
Compound Stability in Aqueous Media: The stability of pyrazole-carboxamide compounds like RWJ-50271 can be pH-dependent. The aqueous buffer or cell culture medium used in your experiment may be affecting the compound's integrity. It is advisable to prepare fresh working solutions from a DMSO stock immediately before each experiment.
-
Adsorption to Plastics: Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment. To mitigate this, consider using low-protein-binding plates and pipette tips.
-
Reaction with Media Components: Components in cell culture media, such as certain amino acids or serum proteins, can potentially react with or bind to the compound, affecting its activity. Running a control experiment to assess the stability of RWJ-50271 in your specific media over the time course of your assay can be informative.
-
Issue: The color of the RWJ-50271 solution has changed.
-
Question: My RWJ-50271 solution has turned a yellowish color. Is it still usable? Answer: A change in color often indicates chemical degradation or oxidation. It is strongly recommended not to use a solution that has changed color, as the presence of degradation products can lead to unreliable and misleading experimental results. To prevent this:
-
Protect from Light: Store stock solutions in amber vials or wrap the container in aluminum foil to protect it from light, as some compounds are light-sensitive.
-
Minimize Air Exposure: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.
-
Frequently Asked Questions (FAQs)
Preparation and Storage
-
Q1: What is the recommended solvent for preparing a stock solution of RWJ-50271? A1: The recommended solvent for preparing a stock solution of RWJ-50271 is high-purity, anhydrous DMSO. It is soluble up to 100 mM in DMSO. For some applications, ethanol can also be used, with a solubility of up to 10 mM.
-
Q2: How should I store the solid compound and its stock solutions? A2: The solid powder of RWJ-50271 should be stored at -20°C. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for long-term storage (up to six months) or at 4°C for short-term storage (up to two weeks).
-
Q3: Can I prepare a stock solution of RWJ-50271 in an aqueous buffer? A3: It is generally not recommended to prepare stock solutions of hydrophobic small molecules like RWJ-50271 in aqueous buffers for long-term storage due to their limited stability in aqueous environments. Prepare fresh dilutions in your experimental buffer from a DMSO stock solution immediately before use.
Experimental Use
-
Q4: What is the final concentration of DMSO that is safe for my cell-based assays? A4: The tolerance to DMSO varies between cell lines. As a general guideline, a final DMSO concentration of less than 0.1% is considered safe for most cell lines. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.
-
Q5: How can I be sure that RWJ-50271 is active in my experiment? A5: To confirm the activity of RWJ-50271, it is important to include appropriate positive and negative controls in your assay. You can also perform a dose-response experiment to determine the IC50 value and compare it with reported values.
Quantitative Data Summary
The following tables summarize key quantitative information for RWJ-50271. Please note that stability data in various solutions are based on general knowledge of pyrazole-carboxamide compounds and are for illustrative purposes, as specific experimental data for RWJ-50271 is not widely available.
Table 1: Physicochemical and Solubility Data for RWJ-50271
| Property | Value |
| Molecular Weight | 410.41 g/mol |
| Formula | C₁₈H₁₇F₃N₄O₂S |
| Appearance | White solid |
| Purity | ≥98% |
| Solubility | |
| DMSO | ≤ 100 mM |
| Ethanol | ≤ 10 mM |
| Aqueous Buffer (PBS) | Poorly soluble |
Table 2: Recommended Storage Conditions
| Form | Solvent | Storage Temperature | Duration |
| Solid (Powder) | - | -20°C | Up to 1 year |
| Stock Solution | DMSO | -20°C | Up to 6 months |
| 4°C | Up to 2 weeks | ||
| Working Solution | Aqueous | 4°C | Use immediately |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of RWJ-50271 in DMSO
-
Materials:
-
RWJ-50271 solid powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of RWJ-50271 to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of RWJ-50271 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.104 mg of RWJ-50271.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected vials.
-
Store the aliquots at -20°C.
-
Protocol 2: General Protocol for Assessing the Stability of RWJ-50271 in Cell Culture Media
-
Objective: To determine the stability of RWJ-50271 in a specific cell culture medium over time.
-
Materials:
-
10 mM stock solution of RWJ-50271 in DMSO
-
Cell culture medium of interest (e.g., RPMI-1640 with 10% FBS)
-
Sterile multi-well plates
-
HPLC system for analysis
-
-
Procedure:
-
Prepare a working solution of RWJ-50271 at the desired final concentration (e.g., 10 µM) in the cell culture medium.
-
Dispense the working solution into triplicate wells of a multi-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect an aliquot from each well. The 0-hour time point should be collected immediately after preparation.
-
Analyze the concentration of RWJ-50271 in each aliquot using a validated HPLC method.
-
Plot the concentration of RWJ-50271 as a percentage of the initial concentration versus time to determine the stability profile.
-
Visualizations
Caption: LFA-1/ICAM-1 signaling pathway.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting logic for RWJ-50271 stability.
Technical Support Center: Improving Inhibitor Efficacy in Primary Cells
Disclaimer: Initial research indicates that RWJ 50271 is a selective inhibitor of LFA-1/ICAM-1 mediated cell adhesion, with an IC50 of 5 μM in HL60 cells, rather than a JNK inhibitor[][2][3]. This technical support guide will therefore focus on improving the efficacy of well-established c-Jun N-terminal kinase (JNK) inhibitors in primary cells, which appears to be the underlying scientific interest.
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, regulating cellular processes such as proliferation, apoptosis, and inflammation[4][5][6]. Dysregulation of the JNK pathway is implicated in various diseases, making JNK inhibitors valuable research tools and potential therapeutic agents[5][6][7]. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers optimize the use of JNK inhibitors in primary cell experiments.
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate JNK inhibitor for my primary cell type?
A1: The choice of JNK inhibitor depends on the specific JNK isoforms expressed in your primary cells (JNK1, JNK2, JNK3) and the desired specificity. Some inhibitors are pan-JNK inhibitors (e.g., SP600125), while others may show some isoform selectivity[8]. It is crucial to review the literature for studies using similar primary cell types and to consult inhibitor datasheets for selectivity profiles. For neuronal primary cultures, JNK3-selective inhibitors might be particularly relevant, as this isoform is highly expressed in the brain[9].
Q2: What is a typical starting concentration and treatment duration for a JNK inhibitor in primary cells?
A2: The optimal concentration and duration are highly cell-type dependent. A common starting point for many JNK inhibitors, such as SP600125, is in the range of 5-20 µM[10]. However, it is essential to perform a dose-response experiment to determine the minimal effective concentration that inhibits JNK signaling without causing significant cytotoxicity. Treatment duration can range from a few hours to several days, depending on the biological process being investigated. Transient activation of the JNK pathway often promotes proliferation, while prolonged activation can lead to apoptosis[5].
Q3: How can I confirm that the JNK inhibitor is working in my primary cells?
A3: The most common method to verify JNK inhibition is to measure the phosphorylation status of its direct downstream target, c-Jun, at Serine 63 and Serine 73[11]. A significant decrease in phospho-c-Jun levels, assessed by Western blot, indicates effective JNK inhibition. Total JNK and total c-Jun levels should remain unchanged and serve as loading controls.
Q4: What are the potential off-target effects of JNK inhibitors and how can I mitigate them?
A4: Many small molecule kinase inhibitors can have off-target effects, meaning they inhibit other kinases besides the intended target[12]. For example, SP600125 has been shown to inhibit other serine/threonine kinases[12]. To mitigate this, use the lowest effective concentration determined from your dose-response studies. To confirm that the observed phenotype is due to JNK inhibition, consider using a second, structurally different JNK inhibitor or a genetic approach like siRNA or shRNA to validate the findings[12][13].
Q5: Why am I observing high cytotoxicity with my JNK inhibitor?
A5: High cytotoxicity can result from several factors:
-
Concentration: The inhibitor concentration may be too high for your specific primary cell type.
-
Off-target effects: The inhibitor might be affecting critical survival pathways.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.1%).
-
Cell health: Primary cells are often more sensitive than cell lines. Ensure your cells are healthy and not stressed before starting the experiment.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no inhibition of p-c-Jun | 1. Insufficient Inhibitor Concentration: The concentration is too low to effectively inhibit JNK in your specific primary cells. 2. Inhibitor Instability: The inhibitor may have degraded due to improper storage or handling. 3. Short Treatment Duration: The incubation time may be too short to see a significant effect. | 1. Perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to find the optimal concentration. 2. Purchase fresh inhibitor and store it according to the manufacturer's instructions. Prepare fresh stock solutions. 3. Perform a time-course experiment (e.g., 1h, 6h, 12h, 24h) to determine the optimal treatment duration. |
| High Cell Toxicity or Apoptosis | 1. Inhibitor Concentration Too High: Primary cells can be very sensitive. 2. Off-Target Effects: The inhibitor may be affecting cell survival pathways. 3. Solvent Toxicity: The concentration of DMSO or another solvent may be too high. | 1. Lower the inhibitor concentration. Refer to your dose-response curve to find a non-toxic, effective concentration. 2. Use a more selective JNK inhibitor if available. Validate findings with a second inhibitor or genetic knockdown. 3. Ensure the final solvent concentration is at a non-toxic level (e.g., ≤0.1% DMSO). Include a vehicle-only control. |
| Inconsistent Results Between Experiments | 1. Variability in Primary Cells: Primary cells from different donors or passages can have inherent biological variability. 2. Inconsistent Cell Density: Plating density can affect cell signaling and response to treatment. 3. Inhibitor Stock Degradation: Repeated freeze-thaw cycles of the inhibitor stock solution can reduce its potency. | 1. Use cells from the same donor and passage number for a set of experiments where possible. Increase the number of biological replicates. 2. Maintain consistent cell plating densities across all experiments. 3. Aliquot the inhibitor stock solution upon first use to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Western Blot for Assessing JNK Inhibition
-
Cell Treatment: Plate primary cells at a consistent density. Once they have adhered and are in a healthy state, treat them with the JNK inhibitor at various concentrations (and a vehicle control) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-c-Jun (Ser63/73), total c-Jun, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the ratio of phospho-c-Jun to total c-Jun.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Plating: Seed primary cells in a 96-well plate at a predetermined optimal density. Allow cells to attach overnight.
-
Treatment: Treat cells with a range of JNK inhibitor concentrations and a vehicle control. Include a well with media only (blank) and untreated cells (viability control).
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank reading from all wells. Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: The JNK signaling pathway is activated by various stimuli.
Caption: Workflow for optimizing JNK inhibitor use in primary cells.
Caption: Decision tree for troubleshooting JNK inhibitor experiments.
References
- 2. This compound | CAS 162112-37-0 | Tocris Bioscience [tocris.com]
- 3. RWJ-50271 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. anygenes.com [anygenes.com]
- 6. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons [mdpi.com]
- 10. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conflicting evidence for the role of JNK as a target in breast cancer cell proliferation: Comparisons between pharmacological inhibition and selective shRNA knockdown approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Cell Viability Issues with RWJ 50271
Welcome to the technical support center for RWJ 50271. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and encountering challenges related to cell viability. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve these issues.
This compound is a selective inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1), with a reported IC50 of 5 µM in HL60 cells.[1][][3][4] It is a valuable tool for studying immune responses, cell adhesion, and related signaling pathways. However, as with many small molecule inhibitors, treatment can sometimes lead to unexpected effects on cell health.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in cell culture experiments?
A1: The optimal concentration of this compound can vary significantly depending on the cell type and the specific experimental endpoint. A good starting point is to perform a dose-response curve ranging from sub-micromolar concentrations up to and slightly above the reported IC50 of 5 µM. It is crucial to establish the lowest effective concentration for your specific cell line to minimize potential off-target effects and cytotoxicity.
Q2: I am observing a significant decrease in cell viability even at low concentrations of this compound. What could be the cause?
A2: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the inhibition of the LFA-1/ICAM-1 pathway, which can be critical for their survival and proliferation.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically below 0.1%). A vehicle control (cells treated with the solvent alone) is essential to rule this out.[3]
-
Compound Purity and Stability: Verify the purity of your this compound lot. Degradation of the compound could lead to the formation of cytotoxic byproducts. Proper storage at room temperature is recommended.[3]
-
Off-Target Effects: At higher concentrations, the selectivity of small molecules can decrease, leading to unintended effects on other cellular targets.
Q3: Does inhibition of the LFA-1/ICAM-1 pathway induce apoptosis?
A3: The LFA-1/ICAM-1 interaction is involved in various cell signaling pathways, including those that regulate cell survival and apoptosis. In some cellular contexts, disruption of these adhesion-mediated signals can indeed trigger programmed cell death. If you suspect apoptosis, it is recommended to perform specific assays such as Annexin V/Propidium Iodide (PI) staining or caspase activity assays to confirm.
Q4: How can I distinguish between cytotoxicity and a cytostatic effect (inhibition of proliferation)?
A4: A cytotoxicity assay, such as a Trypan Blue exclusion assay or an LDH release assay, will measure cell death. In contrast, a proliferation assay, like a BrdU incorporation assay or a cell counting-based growth curve over several days, will assess the rate of cell division. Running both types of assays can help you differentiate between the two effects.
Troubleshooting Guide
Problem: High Cell Death Observed After this compound Treatment
This troubleshooting guide will walk you through a systematic approach to understanding and mitigating unexpected cell death upon treatment with this compound.
Step 1: Validate Experimental Conditions
Before investigating the compound's specific effects, it is crucial to rule out experimental artifacts.
-
Hypothesis: The observed cell death is due to the solvent or suboptimal culture conditions.
-
Action:
-
Vehicle Control: Culture cells with the highest concentration of the vehicle (e.g., DMSO) used in your experiment.
-
Positive Control: Treat cells with a known cytotoxic agent (e.g., staurosporine) to ensure your viability assay is working correctly.
-
Untreated Control: Maintain a healthy, untreated cell population as a baseline.
-
-
Expected Outcome: If the vehicle control shows high viability and the positive control shows low viability, your assay is likely performing as expected, and the issue is related to the this compound treatment.
Step 2: Determine the Dose-Response Relationship
Understanding the concentration at which this compound affects cell viability is a critical next step.
-
Hypothesis: The cell death is a dose-dependent effect of this compound.
-
Action: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM).
-
Data Presentation:
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 98 |
| 0.5 | 95 |
| 1 | 92 |
| 5 | 80 |
| 10 | 60 |
| 25 | 35 |
| 50 | 15 |
-
Interpretation: The data will help you determine the cytotoxic concentration 50 (CC50) and identify a therapeutic window where the compound is effective without causing excessive cell death.
Step 3: Investigate the Mechanism of Cell Death
Once you have confirmed dose-dependent cytotoxicity, the next step is to understand how the cells are dying.
-
Hypothesis: this compound is inducing apoptosis in the target cells.
-
Action:
-
Annexin V/PI Staining: Use flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., Caspase-3/7).
-
-
Data Presentation:
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle | 95 | 3 | 2 |
| This compound (10 µM) | 65 | 25 | 10 |
| Staurosporine (1 µM) | 20 | 55 | 25 |
-
Interpretation: A significant increase in the percentage of Annexin V-positive cells would suggest an apoptotic mechanism of cell death.
Experimental Protocols
1. MTT Cell Viability Assay
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Annexin V/PI Apoptosis Assay
-
Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Procedure:
-
Treat cells with this compound and controls for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry, exciting at 488 nm and measuring emissions for FITC (typically ~530 nm) and PI (typically >670 nm).
-
Visualizations
Caption: LFA-1/ICAM-1 signaling pathway and the inhibitory action of this compound.
Caption: A streamlined workflow for troubleshooting cell viability issues.
Caption: A decision tree to diagnose the root cause of cell viability problems.
References
Overcoming poor solubility of RWJ 50271
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of RWJ-50271.
Frequently Asked Questions (FAQs)
1. What is RWJ-50271 and what are its basic properties?
RWJ-50271 is a selective inhibitor of the lymphocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1) interaction, with an IC50 of 5.0 μM in HL60 cells.[1][] It is a white solid with the following chemical properties:
| Property | Value |
| Molecular Weight | 410.41 g/mol [] |
| Formula | C18H17F3N4O2S[] |
| Purity | ≥98%[1] |
| CAS Number | 162112-37-0 |
2. What is the known solubility of RWJ-50271?
RWJ-50271 is characterized by poor aqueous solubility but is soluble in some organic solvents. Published solubility data is summarized below:
| Solvent | Solubility |
| DMSO | Up to 230 mg/mL (approx. 560 mM)[1] or 100 mM |
| Ethanol (B145695) | Up to 10 mM or reported as insoluble[3] |
| Aqueous Solutions | Generally considered poorly soluble |
Note on conflicting data: There are conflicting reports regarding the solubility of RWJ-50271 in ethanol.[3] It is recommended to empirically determine the solubility for your specific experimental needs, starting with lower concentrations.
3. How should I prepare a stock solution of RWJ-50271?
Given its high solubility in DMSO, it is the recommended solvent for preparing concentrated stock solutions.
Experimental Protocol: Preparation of a 100 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of RWJ-50271 powder. For example, for 1 mL of a 100 mM stock solution, you would need 41.04 mg.
-
Dissolving: Add the appropriate volume of high-purity DMSO to the powder.
-
Solubilization: Vortex or sonicate the solution gently until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C for long-term storage (up to six months) or at 2-4°C for short-term use (up to two weeks).[1]
4. How can I prepare working solutions for my cell-based assays?
To prepare working solutions for aqueous-based cell culture media, the concentrated DMSO stock solution must be serially diluted. To avoid precipitation, it is crucial to maintain a low final concentration of DMSO in the working solution (typically ≤0.5%).
Experimental Protocol: Preparation of a 10 µM Working Solution
-
Intermediate Dilution: Prepare an intermediate dilution of your 100 mM DMSO stock solution in cell culture medium. For example, add 1 µL of the 100 mM stock to 999 µL of medium to get a 100 µM solution. Mix thoroughly by gentle inversion.
-
Final Dilution: Further dilute the intermediate solution to your final desired concentration. For a 10 µM working solution, you would add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.
-
Vehicle Control: It is essential to include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.
Troubleshooting Guide
Issue: My RWJ-50271 is precipitating out of solution in my aqueous experimental buffer.
Possible Causes and Solutions:
-
High Final DMSO Concentration: The final concentration of DMSO in your aqueous buffer may be too high, causing the compound to precipitate.
-
Solution: Ensure the final DMSO concentration is as low as possible, ideally below 0.5%. You may need to adjust your dilution scheme to achieve this.
-
-
Low Aqueous Solubility Exceeded: The concentration of RWJ-50271 in your working solution may be above its limit of aqueous solubility, even with a low DMSO concentration.
-
Solution 1: Use of Co-solvents: The addition of a water-miscible co-solvent can increase the solubility of hydrophobic compounds.[4][5][6]
-
Protocol: Prepare an intermediate stock solution in a mixture of DMSO and a co-solvent like ethanol or polyethylene (B3416737) glycol (PEG). Then, dilute this into your final aqueous buffer. The optimal ratio of co-solvents will need to be determined empirically.
-
-
Solution 2: pH Adjustment: The solubility of some compounds can be influenced by the pH of the solution.[7][8]
-
Protocol: Systematically vary the pH of your buffer to determine if this improves the solubility of RWJ-50271. This is more applicable to compounds with ionizable groups.
-
-
Solution 3: Use of Surfactants: Low concentrations of non-ionic surfactants can help to keep hydrophobic compounds in solution.[9]
-
Protocol: Include a small amount of a surfactant like Tween® 20 or Triton™ X-100 in your final buffer. The concentration will need to be optimized to avoid interference with your assay.
-
-
Issue: I am observing inconsistent results in my experiments.
Possible Cause and Solution:
-
Incomplete Solubilization or Precipitation: The compound may not be fully dissolved in your stock solution or may be precipitating over time in your working solutions, leading to variability in the actual concentration.
-
Solution: Always visually inspect your stock and working solutions for any signs of precipitation before use. If you suspect incomplete dissolution, try gentle warming or longer sonication of the stock solution. Prepare fresh working solutions from the stock for each experiment.
-
Advanced Strategies for Poor Solubility
For more challenging applications, such as in vivo studies, more advanced formulation strategies may be necessary to improve the bioavailability of poorly soluble drugs.[10][11] These can include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve its dissolution rate.[5][6][9][12]
-
Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at the molecular level, which can enhance solubility and dissolution.[8][9][10]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of a drug.[4][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral absorption of poorly soluble compounds.[10]
These advanced techniques typically require specialized equipment and formulation expertise.
References
- 1. RWJ 50271,162112-37-0 - Absin [absin.net]
- 3. This compound [cnreagent.com]
- 4. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with RWJ 50271
Disclaimer: Publicly available information on the specific p38 MAPK inhibitor RWJ 50271 is limited. Therefore, this technical support center has been developed using data from well-characterized, analogous p38 MAPK inhibitors such as SB203580, VX-745, and BIRB 796. The troubleshooting advice, protocols, and potential off-target effects described herein are based on the known properties of these related compounds and should be considered as a general guide for researchers working with novel or less-characterized p38 MAPK inhibitors.
Troubleshooting Guides
This section provides solutions to common unexpected results encountered during experiments with p38 MAPK inhibitors.
Question 1: My compound is not inhibiting p38 MAPK phosphorylation as expected in my Western blot.
Possible Causes & Solutions:
-
Inactive Compound:
-
Verify Storage: Ensure the compound has been stored correctly, protected from light and moisture, and at the recommended temperature.
-
Fresh Dilutions: Prepare fresh dilutions from a stock solution for each experiment.
-
-
Suboptimal Assay Conditions:
-
Inhibitor Concentration: The concentration of the inhibitor may be too low. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and stimulus.
-
Pre-incubation Time: The pre-incubation time with the inhibitor before stimulation may be insufficient. A pre-incubation of 1-2 hours is generally recommended.[1]
-
Stimulus Strength: The stimulus used to activate the p38 MAPK pathway might be too strong, overcoming the inhibitory effect. Consider reducing the concentration or duration of the stimulus.
-
-
Antibody Issues:
-
Antibody Specificity: Ensure your primary antibody is specific for the phosphorylated form of p38 MAPK (Phospho-p38 MAPK Thr180/Tyr182).
-
Positive Control: Include a positive control (e.g., cells treated with a known p38 MAPK activator like anisomycin (B549157) or UV radiation) to validate your antibody and detection system.[2]
-
Question 2: I am observing significant cell toxicity at concentrations where I expect specific p38 MAPK inhibition.
Possible Causes & Solutions:
-
Off-Target Effects: The inhibitor may be affecting other kinases or cellular processes, leading to toxicity.[3][4]
-
Lower Concentration: Use the lowest effective concentration of the inhibitor that achieves p38 MAPK inhibition to minimize off-target effects.
-
Alternative Inhibitor: Consider using a structurally different p38 MAPK inhibitor to confirm that the observed phenotype is due to p38 inhibition and not an off-target effect of the specific compound.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration range of your inhibitor in your specific cell line.[5][6]
-
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be toxic at the final concentration used in the experiment.
-
Solvent Control: Include a vehicle control (cells treated with the same concentration of solvent without the inhibitor) in all experiments.
-
Minimize Solvent Concentration: Keep the final solvent concentration as low as possible (typically <0.5%).
-
Question 3: Inhibition of p38 MAPK is leading to a paradoxical increase in the expression of a downstream inflammatory cytokine.
Possible Causes & Solutions:
-
Feedback Loops: Inhibition of p38 MAPK can sometimes lead to the activation of compensatory signaling pathways that also regulate cytokine expression. For example, blocking p38α can, in some contexts, lead to the activation of JNK or ERK pathways.[2]
-
Differential Isoform Inhibition: p38 MAPK has different isoforms (α, β, γ, δ) with distinct and sometimes opposing roles.[7] An inhibitor's specific isoform selectivity profile can influence the overall cellular response.
-
Cell Type-Specific Effects: The regulation of cytokine expression is complex and can vary significantly between different cell types. In some macrophages, for instance, SB203580 has been shown to inhibit TNF-α production but increase IL-6 and IL-8 production.[8]
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of p38 MAPK inhibitors?
A1: Due to the conserved nature of the ATP-binding pocket among kinases, many p38 MAPK inhibitors can exhibit off-target activity. Common off-target effects can lead to liver toxicity, central nervous system side effects, and skin rashes.[3][4] For example, the widely used inhibitor SB203580 has been shown to also inhibit other kinases such as GAK, CK1, and RIP2.[3] It is crucial to consult kinase profiling data for the specific inhibitor being used.
Q2: How can I confirm that the observed cellular effect is due to p38 MAPK inhibition?
A2: To increase confidence that your observed phenotype is a direct result of p38 MAPK inhibition, consider the following strategies:
-
Use Multiple Inhibitors: Employ at least two structurally and mechanistically different p38 MAPK inhibitors. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of a downstream effector of p38 MAPK to see if it can reverse the effect of the inhibitor.
-
Genetic Approaches: Use genetic tools like siRNA or shRNA to specifically knock down p38 MAPK expression and see if this phenocopies the effect of the inhibitor.
Q3: What are the different isoforms of p38 MAPK, and does this compound target all of them?
A3: There are four main isoforms of p38 MAPK: α (MAPK14), β (MAPK11), γ (MAPK12), and δ (MAPK13).[9] Most first-generation p38 inhibitors, like SB203580, primarily target the α and β isoforms.[3] Newer inhibitors have varying selectivity profiles. For example, BIRB 796 is a pan-p38 inhibitor, affecting all four isoforms, though with different potencies.[10][11] The specific isoform selectivity of this compound is not publicly available.
Data Presentation
Table 1: In Vitro Inhibitory Activity (IC50) of Common p38 MAPK Inhibitors
| Inhibitor | p38α | p38β | p38γ | p38δ | Other Notable Off-Targets (IC50) |
| SB203580 | 50 nM | 500 nM | >10 µM | >10 µM | LCK, GSK3β, PKBα (>5 µM)[12] |
| VX-745 | 10 nM | 220 nM | >20 µM | >20 µM | ABL1, SRC family kinases (<10 µM)[13][14][15] |
| BIRB 796 | 38 nM | 65 nM | 200 nM | 520 nM | JNK2 (high conc.), c-RAF, Fyn, Lck (weak)[11] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of p38 MAPK Phosphorylation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, pre-incubate the cells with the desired concentration of this compound or a vehicle control for 1-2 hours.[1]
-
Stimulation: Stimulate the cells with a known p38 MAPK activator (e.g., 10 µg/mL LPS for 30 minutes) to induce p38 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot with an antibody against total p38 MAPK as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-48 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualization
References
- 1. SB203580 | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 10. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Probe VX-745 | Chemical Probes Portal [chemicalprobes.org]
- 15. VX 745 | p38 MAPK | Tocris Bioscience [tocris.com]
Long-term storage conditions for RWJ 50271
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of RWJ 50271.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C for up to one year. While some suppliers may indicate room temperature storage, storing at -20°C is the recommended best practice to ensure maximal shelf-life and prevent potential degradation.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound in DMSO can be stored at -20°C for up to six months. For shorter-term storage of two weeks, 2-4°C is acceptable. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in DMSO up to 230 mg/mL (487.32 mM) and in ethanol (B145695) up to 10 mM. For most cell-based assays, preparing a high-concentration stock solution in DMSO is the standard practice.
Q4: Is this compound sensitive to light or humidity?
Q5: What is the primary mechanism of action of this compound?
A5: this compound is a selective inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] By blocking this interaction, it prevents cell adhesion, a critical process in the immune response and inflammatory conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower than expected inhibitory activity in cell adhesion assays. | 1. Improper storage: The compound may have degraded due to incorrect storage conditions. 2. Repeated freeze-thaw cycles: Aliquoting of the stock solution was not performed. 3. Incorrect final concentration: Calculation error or improper dilution. | 1. Ensure the compound has been stored at the recommended temperature (-20°C for both solid and DMSO stocks). 2. Always prepare single-use aliquots from your stock solution to avoid repeated freezing and thawing. 3. Recalculate the required dilutions and prepare fresh working solutions. Consider performing a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. |
| Precipitate formation in the stock solution. | Low temperature storage of a highly concentrated stock: The solubility of the compound may decrease at lower temperatures. | Gently warm the stock solution to room temperature and vortex to redissolve the precipitate before making dilutions. If the precipitate persists, sonication for a short period may help. Ensure the final concentration of DMSO in your cell culture medium is not toxic to your cells (typically <0.5%). |
| No effect of the inhibitor in the experiment. | 1. Inactive compound: The compound may have degraded. 2. Cell type not expressing LFA-1 or ICAM-1: The target proteins are not present in the experimental system. 3. Suboptimal assay conditions: Incubation time or other parameters may not be appropriate. | 1. Use a fresh aliquot of the compound or purchase a new batch. 2. Confirm the expression of LFA-1 and ICAM-1 on your cells of interest using techniques like flow cytometry or western blotting. 3. Optimize the pre-incubation time of cells with this compound before initiating the adhesion assay. A typical starting point is 30-60 minutes. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 410.41 g/mol | |
| Formula | C₁₈H₁₇F₃N₄O₂S | |
| Purity | ≥98% | |
| IC₅₀ (in HL60 cells) | 5.0 μM | |
| Solubility in DMSO | 230 mg/mL (487.32 mM) | |
| Solubility in Ethanol | up to 10 mM | |
| Storage (Solid) | -20°C for 1 year | |
| Storage (in DMSO) | -20°C for 6 months; 2-4°C for 2 weeks |
Experimental Protocols
General Protocol for a Cell Adhesion Assay using this compound:
This protocol provides a general workflow for assessing the inhibitory effect of this compound on cell-cell adhesion. Optimization for specific cell types and experimental conditions is recommended.
-
Cell Preparation:
-
Culture your cells of interest (e.g., leukocytes expressing LFA-1 and endothelial cells expressing ICAM-1) to the desired confluency.
-
For the adherent cell layer (e.g., endothelial cells), seed them in a 96-well plate and grow to confluency.
-
For the suspension cells (e.g., leukocytes), harvest and resuspend them in an appropriate assay buffer.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired working concentrations in the assay buffer. A typical starting concentration range could be 1-50 µM.
-
Pre-incubate the suspension cells with the different concentrations of this compound (and a vehicle control, e.g., DMSO) for 30-60 minutes at 37°C.
-
-
Adhesion Assay:
-
After pre-incubation, add the treated suspension cells to the wells containing the confluent monolayer of adherent cells.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
-
Gently wash the wells with pre-warmed assay buffer to remove non-adherent cells. The number of washes and the washing force should be optimized to minimize detachment of adherent cells while effectively removing the non-adherent ones.
-
-
Quantification of Adhesion:
-
The number of adherent cells can be quantified using various methods, such as:
-
Microscopy: Imaging the wells and counting the adherent cells.
-
Fluorescent Labeling: Pre-labeling the suspension cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence intensity in each well after washing.
-
Colorimetric Assays: Using assays like MTT or Crystal Violet to quantify the total cell number in each well.
-
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each treatment group relative to the vehicle control.
-
Plot the percentage of adhesion against the concentration of this compound to determine the IC₅₀ value.
-
Visualizations
Caption: LFA-1/ICAM-1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell adhesion assay using this compound.
References
Validation & Comparative
A Comparative Guide to LFA-1 Inhibitors: RWJ 50271 in Focus
For Researchers, Scientists, and Drug Development Professionals
The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is a critical signaling pathway in the immune response, mediating leukocyte adhesion, trafficking, and activation. Consequently, LFA-1 has emerged as a key therapeutic target for a range of inflammatory and autoimmune diseases. This guide provides a comparative analysis of RWJ 50271, a small molecule inhibitor of the LFA-1/ICAM-1 interaction, with other notable LFA-1 inhibitors, supported by experimental data and detailed protocols.
Quantitative Comparison of LFA-1 Inhibitors
The inhibitory potency of various small molecule LFA-1 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to block 50% of the LFA-1/ICAM-1-mediated cellular adhesion or binding in vitro. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for this compound and other selected LFA-1 inhibitors.
| Inhibitor | IC50 | Cell Line/Assay Conditions |
| This compound | 5.0 µM | HL60 cells, LFA-1/ICAM-1-dependent natural killer [NK] cytotoxicity assay |
| Lifitegrast (B1675323) | 2.98 nM | Jurkat T-cell adhesion to ICAM-1[1] |
| Compound 3 | 2 nM | LFA-1/ICAM-1 ELISA[2] |
| Compound 4 | 1.4 nM | LFA-1/ICAM-1 ELISA[2] |
| A-286982 | >200 nM | LFA-1/ICAM-1 ELISA[2] |
| BMS-688521 | Potent in vitro and ex vivo | Spirocyclic hydantoin (B18101) antagonist of LFA-1 |
| VVN001 | < 10 nM | Jurkat cell adhesion to ICAM-1[3] |
Note: IC50 values can vary depending on the specific assay conditions, cell lines used, and the nature of the LFA-1 activation stimulus. Direct comparison of absolute values across different studies should be done with caution.
LFA-1 Signaling Pathway
The binding of LFA-1 on leukocytes to ICAM-1 on endothelial or antigen-presenting cells initiates a cascade of intracellular signaling events, crucial for immune cell function. This "outside-in" signaling pathway plays a pivotal role in cell adhesion, migration, and activation. The following diagram illustrates the key steps in the LFA-1 signaling cascade.
Caption: LFA-1 signaling pathway upon binding to ICAM-1.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment and comparison of LFA-1 inhibitors. Below are methodologies for key assays used to evaluate the performance of compounds like this compound.
Cell Adhesion Assay
This assay measures the ability of an inhibitor to block the adhesion of LFA-1-expressing cells to a surface coated with ICAM-1.
Objective: To determine the IC50 value of a test compound for the inhibition of LFA-1/ICAM-1-mediated cell adhesion.
Materials:
-
LFA-1-expressing cells (e.g., Jurkat T-cells, HL-60 cells)
-
Recombinant human ICAM-1
-
96-well V-bottom plates
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 2 mg/mL BSA)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well V-bottom plate with 50 µL of 2 µg/mL recombinant human ICAM-1 in PBS.
-
Incubate the plate for 2 hours at 37°C or overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound ICAM-1.
-
Block non-specific binding by adding 200 µL of assay buffer containing 2% BSA to each well and incubating for 1 hour at 37°C.
-
Wash the wells three times with assay buffer.
-
-
Cell Preparation:
-
Label the LFA-1-expressing cells with a fluorescent dye according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibition Assay:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add 50 µL of the cell suspension to each well of the ICAM-1 coated plate.
-
Add 50 µL of the serially diluted test compound or vehicle control to the respective wells.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Quantification:
-
Centrifuge the plate at a low speed (e.g., 50 x g) for 2 minutes to pellet non-adherent cells at the bottom of the V-shaped wells.
-
Measure the fluorescence of the supernatant (containing non-adherent cells) or the total fluorescence before and after washing to determine the percentage of adherent cells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4][5]
-
Cytotoxicity Assay
This assay evaluates the potential toxic effects of the LFA-1 inhibitor on the target cells.
Objective: To determine if the test compound exhibits cytotoxic effects at concentrations relevant to its inhibitory activity.
Materials:
-
LFA-1-expressing cells (e.g., Jurkat T-cells, peripheral blood mononuclear cells)
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
96-well flat-bottom tissue culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a lactate (B86563) dehydrogenase (LDH) release assay kit)
-
Plate reader capable of measuring absorbance or fluorescence, depending on the chosen reagent
Procedure:
-
Cell Seeding:
-
Seed the LFA-1-expressing cells into a 96-well flat-bottom plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to acclimate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Add 100 µL of the serially diluted test compound or vehicle control to the respective wells.
-
Incubate the plate for a period relevant to the intended therapeutic application (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the CC50 (50% cytotoxic concentration), if any.
-
In Vivo Efficacy
While in vitro assays provide valuable information on the potency of an inhibitor, in vivo studies are crucial to assess its efficacy in a complex biological system. This compound has been evaluated in animal models of inflammation. For instance, in a delayed-type hypersensitivity (DTH) model in mice, a surrogate for T-cell-mediated inflammation, orally administered this compound demonstrated the ability to reduce the inflammatory response. Such studies are critical for establishing the therapeutic potential of LFA-1 inhibitors.
Conclusion
This compound is a selective inhibitor of the LFA-1/ICAM-1 interaction with a micromolar IC50 value in a cytotoxicity assay. When compared to other small molecule inhibitors, some, like lifitegrast and certain investigational compounds, exhibit significantly higher potency with nanomolar IC50 values in cell adhesion assays. The choice of an LFA-1 inhibitor for a specific therapeutic application will depend on a variety of factors, including its potency, selectivity, pharmacokinetic profile, and safety. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of novel LFA-1 inhibitors, facilitating the identification of promising candidates for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lifitegrast - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Validating the Specificity of RWJ 50271 for LFA-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RWJ 50271, a small molecule inhibitor of Lymphocyte Function-Associated Antigen-1 (LFA-1), with other alternative inhibitors. The information presented herein is supported by experimental data to aid researchers in evaluating the specificity and performance of this compound for their studies.
Introduction to LFA-1 and its Inhibition
Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin receptor expressed on leukocytes, plays a critical role in the inflammatory process and immune responses. It mediates the adhesion of leukocytes to endothelial cells and antigen-presenting cells through its interaction with Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a key step in leukocyte trafficking to sites of inflammation. Consequently, inhibiting the LFA-1/ICAM-1 interaction is a promising therapeutic strategy for various inflammatory diseases.
This compound is a selective and orally active inhibitor of the LFA-1/ICAM-1 interaction. This guide details its specificity and compares its potency with other known LFA-1 inhibitors.
Comparative Analysis of LFA-1 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected LFA-1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | IC50 (μM) | Assay Type | Cell Line/System |
| This compound | 5.0 | LFA-1/ICAM-1 Mediated Cell Adhesion | HL60 Cells |
| This compound | 5.0 | LFA-1/ICAM-1 Dependent NK Cytotoxicity | Human and Murine NK Cells |
| LFA703 | 3.2 | LFA-1 Dependent Leukocyte Adhesion | Mouse CD4+8+ Thymocyte Cells |
| BIRT 377 | - | Potent negative allosteric modulator (Kd = 26 nM) | SKW3 Leukemia Cells |
| SAR 1118 | - | Potent LFA-1/ICAM-1 Antagonist | HuT 78 T-cells |
Note: Direct comparison of IC50 values should be made with caution due to variations in assay conditions and cell types used.
A key aspect of validating a specific inhibitor is to assess its activity against other related adhesion pathways. Studies have shown that this compound does not inhibit Mac-1/ICAM-1, E-selectin/sialyl Lewis X, or VLA-4/VCAM-1-mediated cell adhesion at concentrations up to 20 μM, demonstrating its specificity for the LFA-1/ICAM-1 interaction.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for key assays used to determine the specificity of LFA-1 inhibitors.
LFA-1/ICAM-1 Mediated Cell Adhesion Assay (Static)
This assay measures the ability of a compound to inhibit the adhesion of LFA-1-expressing cells to a surface coated with ICAM-1.
Materials:
-
96-well flat-bottom microtiter plates
-
Recombinant human ICAM-1
-
LFA-1 expressing cells (e.g., HL-60 or peripheral blood lymphocytes)
-
Fluorescent dye (e.g., Calcein-AM)
-
Test compounds (e.g., this compound) and controls
-
Assay buffer (e.g., PBS with Ca2+ and Mg2+)
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with recombinant human ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Labeling: Label the LFA-1 expressing cells with a fluorescent dye according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the labeled cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
Adhesion: Add the cell suspension to the ICAM-1 coated and blocked wells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
LFA-1/ICAM-1 Dependent Natural Killer (NK) Cell Cytotoxicity Assay
This assay assesses the ability of a compound to inhibit the cytotoxic activity of NK cells, which is dependent on the LFA-1/ICAM-1 interaction for target cell recognition and killing.
Materials:
-
Effector cells: Natural Killer (NK) cells
-
Target cells: A suitable cell line that is susceptible to NK cell-mediated lysis (e.g., K562)
-
Fluorescent dye for target cells (e.g., Calcein-AM)
-
Propidium Iodide (PI) or other viability dye
-
Test compounds (e.g., this compound) and controls
-
Culture medium
-
Flow cytometer
Procedure:
-
Target Cell Labeling: Label the target cells with a fluorescent dye like Calcein-AM.
-
Effector and Target Cell Co-culture: Co-culture the labeled target cells with NK cells at an appropriate effector-to-target (E:T) ratio.
-
Compound Treatment: Add various concentrations of the test compound or vehicle control to the co-culture.
-
Incubation: Incubate the mixture for a defined period (e.g., 4 hours) at 37°C to allow for cytotoxicity to occur.
-
Viability Staining: Add a viability dye such as Propidium Iodide (PI) to distinguish live from dead target cells.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the target cell population (Calcein-AM positive) and quantify the percentage of dead cells (PI positive). Calculate the percentage of specific lysis and the inhibition of cytotoxicity by the test compound to determine the IC50 value.
Visualizing Key Pathways and Workflows
To further elucidate the context of this compound's action, the following diagrams illustrate the LFA-1 signaling pathway and a typical workflow for validating inhibitor specificity.
Caption: LFA-1 signaling involves inside-out and outside-in pathways.
Caption: Workflow for validating the specificity of LFA-1 inhibitors.
Conclusion
The available data indicates that this compound is a specific inhibitor of the LFA-1/ICAM-1 interaction. Its potency is comparable to other small molecule inhibitors in relevant in vitro assays. The lack of cross-reactivity with other adhesion pathways underscores its specificity. The provided experimental protocols and workflow diagrams offer a framework for researchers to independently validate the specificity of this compound and other LFA-1 inhibitors in their own experimental settings. This guide serves as a valuable resource for making informed decisions in the selection of research tools for studying LFA-1-mediated biological processes and for the development of novel anti-inflammatory therapeutics.
References
RWJ-50271: A Comparative Analysis of its Cross-reactivity with other Integrins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the integrin inhibitor RWJ-50271, focusing on its cross-reactivity profile with other integrins. The information is compiled to assist researchers and drug development professionals in evaluating the selectivity of this compound for its primary target.
Introduction
RWJ-50271 is a small molecule inhibitor that has been identified as an antagonist of the lymphocyte function-associated antigen-1 (LFA-1), also known as the integrin αLβ2 (CD11a/CD18). LFA-1 plays a critical role in the immune system by mediating the adhesion of leukocytes to intercellular adhesion molecule-1 (ICAM-1), a key step in inflammatory responses. The therapeutic potential of targeting LFA-1 has led to the development of various inhibitors, including RWJ-50271. A crucial aspect of characterizing such inhibitors is determining their selectivity, or the extent to which they interact with other related integrins. This guide summarizes the available data on the cross-reactivity of RWJ-50271.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of RWJ-50271 against its primary target, LFA-1, and its reported lack of activity against other tested integrins.
| Integrin Target | Ligand | Assay Type | IC50 / Activity | Reference |
| LFA-1 (αLβ2) | ICAM-1 | Cell Adhesion Assay (HL60 cells) | 5.0 µM | [1] |
| Mac-1 (αMβ2) | ICAM-1 | Cell Adhesion Assay | No inhibition up to 20 µM | [1] |
| VLA-4 (α4β1) | VCAM-1 | Cell Adhesion Assay | No inhibition up to 20 µM | [1] |
Note: The data presented is based on information from a commercial supplier. Efforts to locate the primary peer-reviewed publication for a more detailed dataset are ongoing.
Experimental Protocols
To assess the cross-reactivity of a small molecule inhibitor like RWJ-50271, a series of in vitro assays are typically employed. Below are representative protocols for a cell-based adhesion assay and a biophysical binding assay (Surface Plasmon Resonance) that can be used to determine the selectivity of a compound against a panel of integrins.
Cell-Based Integrin-Mediated Adhesion Assay
This assay measures the ability of a compound to inhibit the adhesion of cells expressing a specific integrin to a plate coated with the corresponding ligand.
Materials:
-
96-well microplates
-
Integrin-expressing cell lines (e.g., HL-60 for LFA-1, U937 for Mac-1, Jurkat for VLA-4)
-
Recombinant integrin ligands (e.g., ICAM-1, VCAM-1)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Calcein-AM (or other fluorescent cell viability dye)
-
Test compound (RWJ-50271) and vehicle control (e.g., DMSO)
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the specific integrin ligand (e.g., 10 µg/mL of ICAM-1 in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with a solution of 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Label the integrin-expressing cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions. Resuspend the labeled cells in assay buffer.
-
Compound Incubation: Incubate the labeled cells with various concentrations of the test compound (RWJ-50271) or vehicle control for 30 minutes at 37°C.
-
Adhesion: Add the cell-compound mixture to the ligand-coated and blocked wells and allow the cells to adhere for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Data Analysis: Calculate the percentage of cell adhesion inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free biophysical technique used to measure the binding kinetics and affinity of a small molecule to a purified protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified recombinant integrin ectodomains
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-P+ with 1 mM MgCl2 and 1 mM CaCl2)
-
Test compound (RWJ-50271) and vehicle control
Procedure:
-
Protein Immobilization: Immobilize the purified integrin protein onto the surface of an SPR sensor chip using standard amine coupling chemistry.
-
Compound Preparation: Prepare a series of dilutions of the test compound in running buffer.
-
Binding Analysis: Inject the different concentrations of the test compound over the immobilized integrin surface and a reference flow cell.
-
Data Acquisition: Monitor the change in the SPR signal (measured in response units, RU) in real-time to observe the association and dissociation of the compound.
-
Regeneration: After each compound injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Visualizations
Experimental Workflow for Integrin Cross-Reactivity Screening
Caption: Workflow for assessing the cross-reactivity of an integrin inhibitor.
Simplified LFA-1 Signaling Pathway
Caption: Simplified diagram of LFA-1 signaling and the inhibitory action of RWJ-50271.
Conclusion
Based on the currently available information, RWJ-50271 demonstrates selectivity for the LFA-1 integrin over other tested β2 and β1 integrins, namely Mac-1 and VLA-4, at the concentrations examined.[1] However, a comprehensive cross-reactivity profile against a broader panel of integrins from a peer-reviewed source would be beneficial for a more complete understanding of its selectivity. The experimental protocols provided herein offer a framework for researchers wishing to conduct their own in-depth cross-reactivity studies. As with any inhibitor, it is recommended that researchers independently verify the selectivity of RWJ-50271 in their specific experimental systems.
References
In Vivo Validation of p38 MAP Kinase Inhibitors: A Comparative Guide to Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug development, Mitogen-Activated Protein Kinase (MAPK) p38 inhibitors have emerged as a promising therapeutic class. These molecules target the p38 MAPK signaling pathway, a critical cascade in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). While numerous p38 inhibitors have been developed, their in vivo validation is paramount to understanding their therapeutic potential.
This guide provides a comparative overview of the in vivo anti-inflammatory effects of p38 MAP kinase inhibitors. Due to the limited availability of public in vivo data for RWJ-50271, this guide will utilize SB203580 , a widely studied p38 inhibitor, as a representative compound to illustrate the expected in vivo efficacy and experimental validation of this class of drugs. The data presented herein is compiled from preclinical studies in established animal models of inflammation.
The p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade activated by cellular stress and inflammatory stimuli. As depicted in the diagram below, activation of upstream kinases leads to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream transcription factors, resulting in the increased expression of genes encoding pro-inflammatory cytokines and other inflammatory mediators. p38 MAPK inhibitors, such as RWJ-50271 and SB203580, act by binding to the ATP-binding pocket of p38, thereby preventing its phosphorylation and subsequent activation, ultimately leading to a reduction in the inflammatory response.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
In Vivo Validation of Anti-Inflammatory Effects: A Comparative Look
The anti-inflammatory efficacy of p38 MAPK inhibitors is typically evaluated in various in vivo models that mimic aspects of human inflammatory diseases. Two commonly used models are the Lipopolysaccharide (LPS)-induced inflammation model and the Collagen-Induced Arthritis (CIA) model.
Lipopolysaccharide (LPS)-Induced Inflammation Model
This acute inflammation model involves the administration of LPS, a component of the outer membrane of Gram-negative bacteria, to induce a systemic inflammatory response characterized by the rapid production of pro-inflammatory cytokines.
Experimental Workflow:
Caption: LPS-Induced Inflammation Experimental Workflow.
Comparative Efficacy of SB203580 in LPS-Induced Inflammation:
| Treatment Group | Dose | TNF-α Reduction (%) | IL-6 Reduction (%) | Reference |
| SB203580 | 25 mg/kg | ~50-70% | ~40-60% | [1] |
| Vehicle Control | - | 0% | 0% | [1] |
Note: The presented data is an approximate range compiled from multiple studies and may vary based on the specific experimental conditions.
Collagen-Induced Arthritis (CIA) Model
The CIA model is a well-established animal model of rheumatoid arthritis, a chronic autoimmune inflammatory disease. In this model, immunization with type II collagen leads to the development of polyarthritis with histological features resembling the human disease.
Comparative Efficacy of p38 MAPK Inhibitors in the CIA Model:
| Treatment Group | Dose | Reduction in Arthritis Score (%) | Reduction in Paw Swelling (%) | Reference |
| GW856553X | 20mg/kg | Significant reduction | Significant reduction | [2] |
| GSK678361 | Not specified | Significant reduction | Significant reduction | [2] |
| Vehicle Control | - | 0% | 0% | [2] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Inflammation in Mice
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping and Treatment: Mice are randomly divided into treatment groups (e.g., vehicle control, SB203580). The p38 inhibitor or vehicle is typically administered intraperitoneally (i.p.) 30-60 minutes prior to the LPS challenge.
-
LPS Challenge: Mice are injected i.p. with LPS (e.g., from Escherichia coli O111:B4) at a dose of 1-5 mg/kg body weight.
-
Sample Collection: At various time points post-LPS injection (e.g., 1, 2, 4, 6 hours), blood is collected via cardiac puncture or retro-orbital bleeding. Tissues such as the liver and spleen may also be harvested.
-
Cytokine Analysis: Serum or plasma is separated from the blood, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Collagen-Induced Arthritis (CIA) in Mice
-
Animals: DBA/1 mice, typically 8-10 weeks old, are used due to their susceptibility to CIA.
-
Immunization: On day 0, mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given on day 21.[3]
-
Arthritis Assessment: The onset and severity of arthritis are monitored daily starting from day 21. Clinical signs are scored based on the erythema and swelling of the paws. Paw thickness is also measured using a caliper.
-
Treatment: Once arthritis is established (typically around day 28-35), mice are treated daily with the p38 inhibitor or vehicle control via oral gavage or i.p. injection.
-
Histological Analysis: At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess synovial inflammation, pannus formation, and bone/cartilage erosion.[3]
Conclusion
The in vivo validation of p38 MAP kinase inhibitors like SB203580 in preclinical models of inflammation provides strong evidence for their anti-inflammatory potential. By effectively reducing the production of key pro-inflammatory cytokines, these inhibitors demonstrate therapeutic promise for a range of inflammatory diseases. While specific in vivo data for RWJ-50271 is not extensively available in the public domain, the data from other p38 inhibitors strongly suggests that it would exhibit similar anti-inflammatory properties in these established models. Further head-to-head comparative studies are warranted to delineate the specific in vivo efficacy and potency of RWJ-50271 relative to other compounds in this class.
References
Comparative Analysis: RWJ 50271 and Anti-LFA-1 Antibodies in LFA-1 Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of different inhibitory molecules targeting the Leukocyte Function-Associated Antigen-1 (LFA-1) is critical for advancing therapeutic strategies in immunology and oncology. This guide provides a comparative analysis of the small molecule inhibitor RWJ 50271 and the broader class of anti-LFA-1 monoclonal antibodies, based on currently available data.
Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin receptor composed of αL (CD11a) and β2 (CD18) subunits, plays a pivotal role in leukocyte adhesion, trafficking, and the formation of the immunological synapse.[1] Its interaction with Intercellular Adhesion Molecule-1 (ICAM-1) is a key step in T-cell activation and inflammatory responses.[2] Consequently, LFA-1 has become a significant target for therapeutic intervention. This analysis contrasts a specific small molecule inhibitor, this compound, with the more established therapeutic modality of anti-LFA-1 antibodies.
Overview of this compound
This compound is a selective, orally active small molecule inhibitor of the LFA-1/ICAM-1 interaction.[3] Its primary mechanism involves the disruption of this crucial cell adhesion pathway.
| Property | Description | Source |
| Mechanism of Action | Inhibits the interaction between LFA-1 and ICAM-1. | [3] |
| Target | LFA-1/ICAM-1 interaction. | [3] |
| IC50 | 5.0 μM in HL60 cells for inhibition of LFA-1/ICAM-1 mediated cell adhesion. | [3][4] |
| Specificity | Selective for LFA-1. Does not inhibit Mac-1/ICAM-1, E-selectin/sialyl Lewis X, or VLA-4/VCAM-1 mediated cell adhesion. | [3] |
| In Vitro Activity | Inhibits adhesion of peripheral blood lymphocytes to immobilized ICAM-1 and LFA-1/ICAM-1-dependent natural killer (NK) cell cytotoxicity. | [3] |
| In Vivo Activity | Effective in animal models of inflammation. | [3] |
| Binding Site | While not explicitly stated for this compound, other small molecule LFA-1 inhibitors, such as BIRT 377, are known to bind to the I-domain of the αL subunit (CD11a), acting as allosteric inhibitors.[5][6] | [5][6] |
Overview of Anti-LFA-1 Antibodies
Anti-LFA-1 antibodies are a class of biological therapeutics that target the LFA-1 receptor. Their effects can vary significantly based on the specific epitope they recognize.[7]
| Property | Description | Source |
| Mechanism of Action | Bind to the LFA-1 receptor, either blocking the ICAM-1 binding site or inducing conformational changes that prevent activation. | [8] |
| Target | Typically target the αL (CD11a) or β2 (CD18) subunit of LFA-1. | [8] |
| Effects | Can be activating, blocking, or neutral depending on the antibody. Blocking antibodies inhibit LFA-1-mediated adhesion and can have downstream effects on other integrins, such as α4β1, through intracellular signaling.[9] | [9] |
| Examples | Efalizumab (humanized anti-CD11a), Odulimomab (murine anti-CD11a). | [8] |
| Clinical Relevance | Have been investigated in clinical trials for various inflammatory and autoimmune conditions. | [8][10] |
| Binding Sites | Different antibodies bind to various epitopes on the αL and β2 chains, leading to diverse functional consequences.[7] | [7] |
Comparative Discussion
The primary distinction between this compound and anti-LFA-1 antibodies lies in their molecular nature, which influences their pharmacological properties.
-
Mode of Action: this compound, as a small molecule, likely acts as an allosteric inhibitor, binding to a site distinct from the ligand-binding pocket and inducing a conformational change that reduces LFA-1's affinity for ICAM-1. This is a common mechanism for small molecule inhibitors of protein-protein interactions.[5] In contrast, anti-LFA-1 antibodies can act through direct steric hindrance of the ICAM-1 binding site or by stabilizing an inactive conformation of LFA-1.[8]
-
Specificity and Off-Target Effects: this compound is reported to be highly selective for the LFA-1/ICAM-1 interaction.[3] Anti-LFA-1 antibodies can also be highly specific; however, their biological nature can lead to immune-mediated off-target effects or the development of anti-drug antibodies. Furthermore, some anti-LFA-1 antibodies can induce intracellular signaling that affects the function of other integrins.[9]
-
Pharmacokinetics: As an orally active small molecule, this compound offers a significant advantage in terms of administration and patient compliance compared to intravenously or subcutaneously administered antibody therapies.
Experimental Protocols
While specific protocols for this compound are not publicly detailed, a general protocol for assessing the inhibition of LFA-1-mediated cell adhesion is provided below.
In Vitro LFA-1-Mediated Cell Adhesion Assay
Objective: To determine the concentration-dependent inhibition of LFA-1/ICAM-1-mediated cell adhesion by an investigational compound (e.g., this compound or an anti-LFA-1 antibody).
Materials:
-
Leukocyte cell line expressing LFA-1 (e.g., HL-60 or Jurkat cells)
-
Recombinant human ICAM-1
-
96-well microplates
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (or other fluorescent cell viability dye)
-
Test compounds (this compound, anti-LFA-1 antibody)
-
Appropriate cell culture medium and buffers
Procedure:
-
Plate Coating: Coat 96-well microplates with recombinant human ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plates with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Labeling: Label the leukocyte cell line with Calcein-AM according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the labeled cells with various concentrations of the test compound (this compound or anti-LFA-1 antibody) for 30 minutes at 37°C.
-
Adhesion: Add the pre-incubated cells to the ICAM-1 coated and blocked wells and allow them to adhere for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of cell adhesion for each compound concentration relative to the untreated control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: LFA-1 activation and signaling cascade with points of inhibition.
Caption: A typical experimental workflow for evaluating LFA-1 inhibitors.
Conclusion
Both this compound and anti-LFA-1 antibodies represent promising therapeutic avenues for targeting the LFA-1/ICAM-1 axis. This compound, as a selective, orally available small molecule, offers potential advantages in terms of administration and specificity. Anti-LFA-1 antibodies, while requiring parenteral administration, have a more established history in clinical development and their diverse mechanisms of action continue to be explored. The choice between these modalities will depend on the specific therapeutic context, including the desired pharmacokinetic profile and the potential for off-target effects. Further direct comparative studies are necessary to fully elucidate the relative efficacy and safety of these two classes of LFA-1 inhibitors.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LFA-1 on Leukemic Cells as a Target for Therapy or Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lymphocyte function-associated antigen 1 - Wikipedia [en.wikipedia.org]
- 6. Small molecule LFA-1 antagonists compete with an anti-LFA-1 monoclonal antibody for binding to the CD11a I domain: development of a flow-cytometry-based receptor occupancy assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LFA-1 Affinity Regulation Is Necessary for the Activation and Proliferation of Naive T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cutting edge: a small molecule antagonist of LFA-1-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Limited Public Data on RWJ-50271 IC50 Values Across Different Cell Lines
The primary reported IC50 value for RWJ-50271 is 5.0 μM in a cell adhesion assay using the human promyelocytic leukemia cell line, HL60 . This assay measures the inhibition of LFA-1 (Lymphocyte function-associated antigen-1) on HL60 cells from adhering to immobilized ICAM-1 (Intercellular Adhesion Molecule-1).
Additionally, RWJ-50271 has been shown to inhibit both human and murine Natural Killer (NK) cell activity with an IC50 of 5.0 μM in an LFA-1/ICAM-1-dependent cytotoxicity assay. It is noteworthy that RWJ-50271 demonstrates selectivity, as it does not inhibit Mac-1/ICAM-1, E-selectin/sialyl Lewis X, or VLA-4/VCAM-1-mediated cell adhesion at concentrations up to 20 μM.
Summary of RWJ-50271 IC50 Values
| Cell Line/Assay Type | Assay Principle | IC50 (μM) |
| HL60 | Inhibition of LFA-1/ICAM-1 mediated cell adhesion | 5.0 |
| Human and Murine NK Cells | Inhibition of LFA-1/ICAM-1 dependent cytotoxicity | 5.0 |
Experimental Protocols
The following is a detailed methodology for the cell adhesion assay used to determine the IC50 of RWJ-50271 in HL60 cells, as described in the foundational study by Sanfilippo et al. (1995).
Cell/Protein Adherence Assay:
-
Coating of Plates: 96-well microtiter plates were coated with a solution of purified soluble ICAM-1 at a concentration of 1 µg/mL in phosphate-buffered saline (PBS) and incubated overnight at 4°C.
-
Blocking: The plates were washed with PBS and then blocked with a 1% solution of bovine serum albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Preparation: Human HL60 cells, which express LFA-1, were labeled with a fluorescent dye for quantification.
-
Drug Treatment: A serial dilution of RWJ-50271 was prepared.
-
Adhesion Assay: The labeled HL60 cells were pre-incubated with the various concentrations of RWJ-50271 before being added to the ICAM-1 coated wells.
-
Incubation: The plates were incubated for 30 minutes at 37°C to allow for cell adhesion.
-
Washing: Non-adherent cells were removed by gentle washing.
-
Quantification: The number of adherent, fluorescently labeled cells was quantified using a fluorescence plate reader.
-
IC50 Calculation: The concentration of RWJ-50271 that resulted in a 50% reduction in the adhesion of HL60 cells to the ICAM-1 coated plate, as compared to the untreated control, was determined as the IC50 value.
LFA-1/ICAM-1 Signaling Pathway
RWJ-50271 functions by disrupting the interaction between LFA-1 on leukocytes and ICAM-1 on target cells, such as endothelial cells. This interaction is a critical step in the inflammatory response, mediating the adhesion and transendothelial migration of leukocytes to sites of inflammation. The binding of LFA-1 to ICAM-1 initiates a cascade of intracellular signals.
Alternatives and Further Research
Given the limited public data for RWJ-50271 across multiple cell lines, researchers and drug development professionals may need to consider alternative compounds that inhibit the LFA-1/ICAM-1 interaction and have been more extensively characterized. For a comprehensive comparison, it would be necessary to perform head-to-head studies of RWJ-50271 against other LFA-1 inhibitors in a panel of relevant cell lines, such as various leukemia, lymphoma, and other immune cell lines. Such studies would provide a clearer picture of the compound's potency and selectivity profile.
Safety Operating Guide
Proper Disposal of RWJ 50271: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Disposal Information for RWJ 50271
This document provides crucial safety and logistical information for the proper handling and disposal of the research chemical this compound. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.
Summary of Material Properties
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Chemical Name | N-(3-Hydroxypropyl)-5-methyl-1-[-4-[3-(trifluoromethyl)phenyl)]-2-thiazolyl]-1H-pyrazole-4-carboxamide[1] |
| Molecular Formula | C₁₈H₁₇F₃N₄O₂S[1] |
| Molecular Weight | 410.41 g/mol [1] |
| CAS Number | 162112-37-0[1] |
Hazard Identification and Safety Precautions
There are conflicting reports regarding the hazard classification of this compound. One Safety Data Sheet (SDS) from Tocris Bioscience states that the substance does not meet the criteria for hazardous classification under EC Directives and does not require hazard labeling[1]. However, another SDS from Key Organics classifies the compound as follows:
Given this discrepancy, it is imperative to handle this compound with a high degree of caution, assuming the more stringent hazard classification to be accurate. Always wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection. Handle the material in a well-ventilated area or a fume hood[2].
Step-by-Step Disposal Protocol
The following disposal procedure is based on the recommendations from the Key Organics Safety Data Sheet. Adherence to these steps is critical for the safe and compliant disposal of this compound.
-
Inert Mixture Preparation: Mix the waste this compound with an inert absorbent material such as sand or vermiculite. This will dilute the compound and make it easier and safer to handle.
-
Secure Containment: Transfer the resulting mixture into a suitable, clearly labeled, and sealable container for chemical waste.
-
Professional Disposal: Arrange for the disposal of the contained waste through an approved and licensed hazardous waste disposal specialist.
-
Environmental Protection: Under no circumstances should this compound or its waste mixtures be discharged into rivers, drains, or the general environment[2].
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This visual guide reinforces the necessary steps to ensure a safe and compliant disposal process.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling RWJ 50271
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling potent compounds like RWJ 50271. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Compound Information
| Identifier | Value |
| Product Name | This compound |
| CAS Number | 162112-37-0 |
| Chemical Name | N-(3-Hydroxypropyl)-5-methyl-1-[-4-[3-(trifluoromethyl)phenyl)]-2-thiazolyl]-1H-pyrazole-4-carboxamide[1] |
| Molecular Formula | C18H17F3N4O2S |
| Molecular Weight | 410.41 |
| Appearance | White solid[1] |
| Purity | ≥99% (HPLC) |
| Solubility | DMSO: 230 mg/mL (487.32 mM)[1] |
| Biological Activity | Selective inhibitor of lymphocyte function-associated antigen-1 (LFA-1) adhesion to intercellular adhesion molecule-1 (ICAM-1) with an IC50 of 5.0 μM in HL60 cells.[1][] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Specific Requirements |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Wear eye and face protection. |
| Skin and Body Protection | Wear protective clothing. |
This information is based on general safety data sheet recommendations for handling chemical compounds and may need to be supplemented by a specific institutional and experimental risk assessment.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
Storage:
-
Store at room temperature for the solid form.
-
For solutions in DMSO or other solvents, store at 2-4°C for up to two weeks and at -20°C for up to six months for long-term stability.[1]
-
Keep container tightly closed.
-
Store in a well-ventilated place.
First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. |
| If on Skin | Wash with plenty of soap and water. |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and potential harm to others.
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.
-
Do not allow to enter drains or watercourses.
Experimental Workflow for Handling this compound
A systematic workflow ensures safety and experimental reproducibility.
Experimental workflow for handling this compound.
Signaling Pathway Inhibition by this compound
This compound acts as a selective inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a critical component of the immune response, mediating cell-cell adhesion and signaling.
Inhibition of LFA-1/ICAM-1 interaction by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
